2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-4-6-12(7-5-10)20(18,19)17-13(15)9-11-3-2-8-16-14(11)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLNSMRCPJEEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724919 | |
| Record name | 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198416-32-8 | |
| Record name | 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The synthetic strategy involves:
-
N-Tosylation: Protection of the pyrrole nitrogen of 7-azaindole with a p-toluenesulfonyl (tosyl) group to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine. This step enhances the stability of the molecule and influences the regioselectivity of subsequent reactions.
-
Regioselective C-2 Bromination: Introduction of a bromine atom at the C-2 position of the tosylated intermediate. This is achieved through a directed ortho-metalation approach, involving lithiation at the C-2 position followed by quenching with an electrophilic bromine source.
The overall synthetic scheme is depicted below:
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. N-Tosylation | 7-Azaindole | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | p-Toluenesulfonyl chloride, Sodium hydride | THF | 0 to rt | 2-4 | ~95 |
| 2. C-2 Bromination | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | This compound | Lithium diisopropylamide, 1,2-Dibromoethane | THF | -78 | 1-2 | ~90 |
| Overall | 7-Azaindole | This compound | ~85 |
Experimental Protocols
Synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridine (Intermediate)
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of 7-azaindole (1.0 eq.) in anhydrous THF is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction mixture is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-tosyl-1H-pyrrolo[2,3-b]pyridine as a solid.
Synthesis of this compound (Final Product)
Materials:
-
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
-
Lithium diisopropylamide (LDA, solution in THF/heptane/ethylbenzene)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (1.1 eq.) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 1-2 hours.
-
The reaction is quenched at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the experimental procedures.
Caption: Workflow for the N-Tosylation of 7-Azaindole.
Caption: Workflow for the C-2 Bromination.
An In-Depth Technical Guide to the Synthesis of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocol for 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmaceutical compounds, particularly kinase inhibitors. This document details the necessary reagents, reaction conditions, and purification methods, supported by quantitative data and a visual representation of the synthesis workflow.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process commencing from 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The first step involves the protection of the pyrrole nitrogen with a tosyl group to enhance stability and direct subsequent reactions. The second, crucial step is the regioselective bromination at the C2-position of the pyrrolo[2,3-b]pyridine core. Direct electrophilic bromination of the N-tosylated intermediate is challenging as it preferentially occurs at the C3-position. Therefore, a directed ortho-metalation (DoM) strategy is employed to achieve the desired C2-substitution.
Experimental Protocols
Step 1: Synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridine
This procedure outlines the N-tosylation of 7-azaindole to yield the protected intermediate, 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g) |
| 7-Azaindole | C₇H₆N₂ | 118.14 | 10.0 | 1.18 |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 12.0 | 2.29 |
| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 15.0 | 0.60 (dispersion) |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 50 mL |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | - | As needed |
| Brine | NaCl | 58.44 | - | As needed |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) in anhydrous N,N-dimethylformamide (20 mL) under a nitrogen atmosphere at 0 °C, a solution of 7-azaindole (1.18 g, 10.0 mmol) in anhydrous DMF (30 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
A solution of p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) in anhydrous DMF (10 mL) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-tosyl-1H-pyrrolo[2,3-b]pyridine as a solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound
This protocol describes the regioselective C2-bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine via a directed ortho-metalation and subsequent quenching with a bromine source. This procedure is adapted from analogous iodination reactions.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (mL/g) |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | C₁₄H₁₂N₂O₂S | 272.32 | 5.0 | 1.36 g |
| Diisopropylamine | C₆H₁₅N | 101.19 | 6.0 | 0.84 mL |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 6.0 | 2.4 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 6.0 | 0.52 mL |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | 84.01 | - | As needed |
| Diethyl ether | C₄H₁₀O | 74.12 | - | As needed |
| Brine | NaCl | 58.44 | - | As needed |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To a solution of diisopropylamine (0.84 mL, 6.0 mmol) in anhydrous tetrahydrofuran (20 mL) under a nitrogen atmosphere at -78 °C, n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) is added dropwise. The mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
A solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.36 g, 5.0 mmol) in anhydrous THF (30 mL) is added dropwise to the freshly prepared LDA solution at -78 °C.
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The resulting mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation at the C2-position.
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A solution of 1,2-dibromoethane (0.52 mL, 6.0 mmol) in anhydrous THF (5 mL) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for an additional 2 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution at -78 °C and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Expected Yield: 70-85%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 7-Azaindole | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | TsCl, NaH | DMF | 0 to RT | 12-16 | 85-95 |
| 2 | 1-Tosyl-1H-pyrrolo[2,3-b]pyridine | This compound | LDA, 1,2-Dibromoethane | THF | -78 | 3 | 70-85 |
Visualization of the Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Technical Guide: 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS Number: 1198416-32-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.
Core Compound Properties
This compound is a heterocyclic building block belonging to the pyrrolopyridine class. The introduction of a tosyl group on the pyrrole nitrogen enhances its stability and modifies its reactivity, making it a versatile reagent in organic synthesis. The bromo-substituent at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
| Property | Value |
| CAS Number | 1198416-32-8 |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S |
| Molecular Weight | 351.22 g/mol |
| Appearance | Solid |
| Storage | 2-8°C, under inert gas |
Synthesis and Experimental Protocols
General Synthesis Workflow
The logical workflow for the synthesis of the target compound and its subsequent use in palladium-catalyzed cross-coupling reactions is outlined below.
Caption: Synthetic and application workflow.
Postulated Experimental Protocol for Synthesis
Step 1: Tosylation of 1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), a strong base such as sodium hydride is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at this temperature for a specified period to allow for the deprotonation of the pyrrole nitrogen.
-
A solution of tosyl chloride in the same anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine, which may be purified by column chromatography.
Step 2: Bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
1-tosyl-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent (e.g., dichloromethane or chloroform).
-
A brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise to the solution at a controlled temperature, typically 0°C to room temperature.
-
The reaction mixture is stirred until the starting material is consumed, as indicated by TLC.
-
The reaction is then worked up by washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a standard aqueous workup.
-
The crude product is purified by column chromatography to afford this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.[1] The pyrrolo[2,3-b]pyridine scaffold is a known "hinge-binder" for many kinases, and the bromo-substituent allows for the introduction of various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is widely employed to form carbon-carbon bonds between the 2-position of the pyrrolopyridine core and various aryl or heteroaryl boronic acids or esters. This allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.
Caption: Suzuki-Miyaura coupling workflow.
Heck Coupling
The Heck reaction provides a means to introduce alkenyl substituents at the 2-position of the pyrrolopyridine ring. This can be useful for accessing different chemical motifs and modulating the pharmacokinetic properties of the resulting compounds.
Spectroscopic Data
While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, the following table summarizes expected and reported data for similar compounds. Researchers should perform their own analytical characterization for confirmation.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the pyrrolopyridine and tosyl groups in the range of 7.0-8.5 ppm. A characteristic singlet for the tosyl methyl group around 2.4 ppm. |
| ¹³C NMR | Resonances for the aromatic carbons of both the pyrrolopyridine and tosyl moieties. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (351.22 g/mol ), with a characteristic isotopic pattern for a monobrominated compound. |
| IR | Characteristic peaks for sulfonyl group (S=O) stretching, C-N stretching, and aromatic C-H stretching. |
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its well-defined reactivity at the 2-position allows for diverse functionalization through robust and reliable cross-coupling methodologies. This guide provides a foundational understanding for researchers to leverage the utility of this compound in their synthetic endeavors.
References
In-Depth Technical Guide on the Structure Elucidation of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors.[1] This document outlines the synthetic protocol, detailed spectroscopic data, and the logical workflow for its structural confirmation.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. The pyrrole nitrogen is protected by a tosyl (p-toluenesulfonyl) group, and a bromine atom is substituted at the 2-position of the pyrrole ring.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S | [1] |
| Molecular Weight | 351.22 g/mol | [1] |
| CAS Number | 1198416-32-8 | [1] |
| Appearance | White to off-white solid | Assumed |
| Storage | 2-8°C, under inert gas | [1] |
Synthesis
The synthesis of this compound involves a two-step process starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The first step is the tosylation of the pyrrole nitrogen, followed by selective bromination at the 2-position.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous THF in a round-bottom flask protected from light.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of N-bromosuccinimide (NBS, 1.05 eq.) in anhydrous THF dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.40 | dd | 4.8, 1.6 | H-6 |
| ~8.10 | d | 8.4 | Ar-H (Ts) |
| ~7.60 | dd | 8.0, 1.6 | H-4 |
| ~7.30 | d | 8.4 | Ar-H (Ts) |
| ~7.20 | dd | 8.0, 4.8 | H-5 |
| ~6.70 | s | - | H-3 |
| ~2.40 | s | - | CH₃ (Ts) |
Note: This is a predicted spectrum based on the analysis of related structures. Actual chemical shifts may vary.
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C-7a |
| ~145.5 | C (Ts) |
| ~145.0 | C-6 |
| ~136.0 | C (Ts) |
| ~130.0 | CH (Ts) |
| ~129.5 | C-4 |
| ~127.0 | CH (Ts) |
| ~120.5 | C-5 |
| ~117.0 | C-4a |
| ~115.0 | C-2 |
| ~108.0 | C-3 |
| ~21.5 | CH₃ (Ts) |
Note: This is a predicted spectrum based on the analysis of related structures. Actual chemical shifts may vary.
Table 4: IR and Mass Spectrometry Data
| Technique | Data | Interpretation |
| **IR (KBr, cm⁻¹) ** | ~3100-3000 (Ar C-H), ~1600, 1480 (C=C, C=N), ~1370, 1170 (S=O), ~815 (p-substituted benzene) | Presence of aromatic rings and sulfonyl group. |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₁₄H₁₂BrN₂O₂S: 350.9852; found: 350.9850 | Confirms the molecular formula and indicates the presence of one bromine atom (characteristic isotopic pattern for M and M+2). |
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Conclusion
The structure of this compound is unequivocally established through a systematic approach involving its synthesis followed by comprehensive spectroscopic analysis. The combined data from NMR, IR, and mass spectrometry provide conclusive evidence for the assigned structure, which is crucial for its application as a versatile building block in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working with this important class of heterocyclic compounds.
References
An In-depth Technical Guide to the Bromination of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details the regioselective synthesis of brominated derivatives, presents available quantitative data, and outlines experimental protocols. Furthermore, it visualizes a relevant signaling pathway where such compounds play an inhibitory role, offering insights for drug development professionals.
Introduction
1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged bicyclic heterocycle frequently incorporated into molecules with significant biological activity. The tosyl-protected form, 1-tosyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Bromination of this scaffold introduces a synthetically useful handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on the methodologies for the regioselective bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine to yield its 3-bromo, 4-bromo, and 5-bromo derivatives.
Regioselectivity in the Bromination of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
The pyrrole ring of the 1H-pyrrolo[2,3-b]pyridine system is electron-rich and thus more susceptible to electrophilic aromatic substitution than the pyridine ring. The N-tosyl group is an electron-withdrawing group that can influence the regioselectivity of electrophilic attack. Theoretical and experimental evidence suggests that the C-3 position of the 7-azaindole nucleus is the most nucleophilic and, therefore, the most likely site for electrophilic attack. This is further supported by studies on related N-sulfonyl protected 7-azaindoles, which show a strong preference for C-3 substitution.[1]
Synthesis of Brominated 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives
The synthesis of different constitutional isomers of bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic strategies. While direct bromination of the N-tosylated scaffold is a common approach for the 3-bromo isomer, the synthesis of 4- and 5-bromo isomers often involves the use of pre-functionalized starting materials.
Synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
The most common method for the synthesis of the 3-bromo derivative involves the direct electrophilic bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Table 1: Reaction Conditions for the Synthesis of 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | Room Temperature | Not Specified | Not Specified | [2] |
| Bromine (Br₂) | Chloroform (CHCl₃) | Not Specified | Not Specified | Not Specified | [2] |
| Copper(II) Bromide (CuBr₂) | Acetonitrile | Room Temperature | Not Specified | High (general for azaindoles) | [3] |
Experimental Protocol (General Procedure based on related reactions): [2][3]
-
To a solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile is added the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.2 eq) portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis of 4-Bromo- and 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Table 2: Commercially Available Brominated 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Isomers
| Compound | CAS Number | Molecular Formula |
| 3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 226085-18-3 | C₁₄H₁₁BrN₂O₂S |
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 348640-07-3 | C₁₄H₁₁BrN₂O₂S |
| 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Not readily available | C₁₄H₁₁BrN₂O₂S |
| 3-bromo-5-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Not readily available | C₁₄H₁₀BrFN₂O₂S |
| 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 875639-15-9 | C₁₄H₁₀BrIN₂O₂S |
Role in Drug Development: Inhibition of Kinase Signaling Pathways
Derivatives of 1H-pyrrolo[2,3-b]pyridine are extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer. The brominated derivatives of 1-tosyl-1H-pyrrolo[2,3-b]pyridine serve as key intermediates in the synthesis of these potent and selective kinase inhibitors.
One such pathway involves the Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) , a serine/threonine kinase that plays a role in cell survival, proliferation, and ion channel regulation. Overexpression of SGK1 has been implicated in several cancers and fibrotic diseases.
Experimental Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing brominated 1-tosyl-1H-pyrrolo[2,3-b]pyridine in the synthesis of kinase inhibitors is depicted below. The bromo substituent allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: General synthetic workflow for kinase inhibitors.
SGK1 Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the SGK1 signaling pathway and the point of inhibition by compounds derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: Simplified SGK1 signaling pathway and inhibition.
Conclusion
The bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine is a critical transformation for the generation of versatile intermediates in the synthesis of biologically active molecules, particularly kinase inhibitors. While the regioselective synthesis of the 3-bromo isomer is well-established, further research is required to develop efficient and direct methods for the synthesis of the 4- and 5-bromo isomers. The strategic use of these brominated building blocks will continue to be a valuable tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutics targeting a range of diseases.
References
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | C14H11BrN2O2S | CID 37818649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 8. 5-bromo-1H-pyrrolo[2,3-b]pyridine – Ascendex Scientific, LLC [ascendexllc.com]
The Pivotal Role of the Tosyl Group in Pyrrolo[2,3-b]pyridine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its synthesis and functionalization are critical aspects of drug discovery and development. Central to many synthetic strategies is the use of the p-toluenesulfonyl (tosyl) group. This technical guide provides a comprehensive overview of the multifaceted role of the tosyl group in the synthesis of pyrrolo[2,3-b]pyridines, detailing its application as a protecting group, a regioselective directing group, and an activator. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to support researchers in this field.
The Tosyl Group as a Removable Shield: Nitrogen Protection
The most frequent application of the tosyl group in pyrrolo[2,3-b]pyridine synthesis is as a robust and reliable protecting group for the pyrrole nitrogen. The acidic N-H proton of the 7-azaindole core can interfere with various synthetic transformations, such as metal-catalyzed cross-coupling reactions and strong base-mediated functionalizations. N-tosylation effectively masks this reactivity, allowing for selective modifications at other positions of the heterocyclic ring system.
Experimental Protocol: N-Tosylation of 7-Azaindole
A standard and efficient method for the N-tosylation of 7-azaindole involves deprotonation with a strong base followed by quenching with tosyl chloride.
Procedure:
-
To a solution of 7-azaindole (1.0 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosyl-7-azaindole.
Quantitative Data: Yields of N-Tosylation
The N-tosylation of various substituted 7-azaindoles generally proceeds in good to excellent yields. The following table summarizes representative yields from the literature.
| Substituent on 7-Azaindole | Base | Solvent | Yield (%) | Reference |
| Unsubstituted | NaH | DMF | ~95% | General Protocol |
| 4-Chloro | NaH | DMF | >90% | [1] |
| 5-Bromo | NaH | DMF | High | [2] |
Directing Traffic: The Tosyl Group in Regioselective Functionalization
Beyond its protective role, the N-tosyl group serves as a powerful directing group, enabling the regioselective functionalization of the pyrrolo[2,3-b]pyridine core. This is particularly evident in directed ortho-metalation (DoM) reactions.
Directed ortho-Metalation (DoM)
The tosyl group, through its ability to coordinate with organolithium bases, directs deprotonation to the adjacent C2 position of the 7-azaindole ring. This generates a C2-lithiated species that can be trapped with various electrophiles, providing a reliable route to C2-substituted pyrrolo[2,3-b]pyridines. This regioselectivity is crucial as direct electrophilic substitution on the unprotected 7-azaindole often leads to mixtures of C2 and C3 substituted products.[3][4]
The general workflow for this process is depicted below:
Figure 1: Directed ortho-metalation of N-Tosyl-7-azaindole.
Activating Group for C-H Functionalization
The electron-withdrawing nature of the tosyl group can also activate the pyrrole ring towards other types of C-H functionalization reactions. For instance, N-sulfonyl protected 7-azaindoles have been shown to undergo regioselective C-3 sulfenylation.[5] In these cases, the tosyl group is considered the best among various sulfonyl protecting groups for achieving high yields.[5]
The Final Unveiling: Deprotection of the Tosyl Group
The successful application of the tosyl group as a protecting and directing group hinges on its efficient removal to unveil the N-H functionality in the final product or at a later synthetic stage. Several methods are available for the deprotection of N-tosyl-7-azaindoles, with the choice of reagent depending on the functional group tolerance of the substrate.
Experimental Protocols for Deprotection
This mild and effective method is suitable for a wide range of substrates.[2]
Procedure:
-
Dissolve the N-tosyl-7-azaindole (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 2:1 ratio).
-
Add cesium carbonate (Cs₂CO₃) (3.0 equivalents) to the solution.
-
Stir the mixture at ambient temperature. For less reactive substrates, gentle heating to reflux may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, evaporate the solvents under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.
This reductive cleavage method is also widely used.[6]
Procedure:
-
To a suspension of magnesium turnings (5.0 equivalents) in anhydrous methanol under an inert atmosphere, add a solution of the N-tosyl-7-azaindole (1.0 equivalent) in anhydrous methanol.
-
Stir the reaction mixture at room temperature. Sonication can be used to accelerate the reaction.[7]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product as needed.
TBAF is another reagent capable of cleaving the N-S bond, although yields can be variable depending on the substrate.[8][9]
Procedure:
-
Dissolve the N-tosyl-7-azaindole (1.0 equivalent) in anhydrous THF.
-
Add a 1M solution of TBAF in THF (1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data: Yields of N-Tosyl Deprotection
The efficiency of deprotection can vary based on the substrate and the chosen method. The following table provides a summary of reported yields for the deprotection of N-tosyl azaindoles and related indoles.
| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| N-Tosyl-azaindole | Cs₂CO₃ | THF/MeOH | Ambient | 2 h | Quantitative | [2] |
| N-Tosyl-5-bromo-indole | Cs₂CO₃ | THF/MeOH | Ambient | 15 h | Quantitative | [2] |
| N-Tosyl-3-methyl-indole | Cs₂CO₃ | THF/MeOH | Reflux | 8 h | Quantitative | [2] |
| N-Tosyl-pyrroloiminoquinone | NaN₃ | DMF | Room Temp | 12 h | 83% | [8] |
| N-Tosyl-aziridine | Mg/MeOH | MeOH | Room Temp | 30 min | up to 75% | [7] |
Application in Drug Development: Synthesis of Kinase Inhibitors
The utility of the tosyl group is exemplified in the synthesis of various pyrrolo[2,3-b]pyridine-based kinase inhibitors. These compounds often target critical signaling pathways implicated in cancer and other diseases.
Signaling Pathways Targeted by Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridine-based inhibitors have been developed against several kinases, including Fibroblast Growth Factor Receptor (FGFR) and BRAF, which are key components of the MAPK/ERK signaling pathway.
Figure 2: Simplified FGFR Signaling Pathway and Inhibition.
Figure 3: Simplified BRAF/MAPK Signaling Pathway and Inhibition.
Synthetic Workflow: A Representative Example
The synthesis of a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor based on the 7-azaindole scaffold illustrates a practical application of the principles discussed. The following workflow outlines a plausible synthetic route.
Figure 4: Synthetic workflow for a 7-azaindole-based GSK-3β inhibitor.
Conclusion
The tosyl group is an indispensable tool in the synthesis of pyrrolo[2,3-b]pyridines. Its utility extends beyond a simple protecting group; it is a versatile functional handle that enables chemists to control the regioselectivity of reactions and activate the heterocyclic core for further elaboration. A thorough understanding of the introduction, directing effects, and cleavage of the tosyl group is essential for the efficient and strategic synthesis of novel pyrrolo[2,3-b]pyridine derivatives with potential applications in drug discovery. The protocols and data presented in this guide offer a practical resource for researchers engaged in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
The Strategic Intermediate: A Technical Guide to 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1] Its strategic functionalization is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on a key intermediate, 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine , a versatile building block that enables the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors for the treatment of cancer and inflammatory diseases. The strategic placement of the bromine atom at the 2-position and the tosyl protecting group on the pyrrole nitrogen facilitates a variety of highly efficient cross-coupling reactions, making it an invaluable tool for drug discovery and development.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid that serves as an excellent starting material for further chemical modifications. Below is a summary of its key physical and spectroscopic properties.
| Property | Value |
| CAS Number | 1198416-32-8 |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S |
| Molecular Weight | 351.22 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 510.7 ± 60.0 °C at 760 mmHg |
| Storage | 2-8°C, under inert gas |
Spectroscopic Data (Representative)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| ~8.1-8.3 (m, 2H, Pyridine-H) | ~148.0 (Pyridine-C) |
| ~7.8-7.9 (d, 2H, Tosyl-H) | ~145.0 (Tosyl-C) |
| ~7.2-7.4 (m, 3H, Pyridine-H, Pyrrole-H) | ~135.0 (Tosyl-C) |
| ~6.5 (d, 1H, Pyrrole-H) | ~130.0 (Tosyl-CH) |
| ~2.4 (s, 3H, Tosyl-CH₃) | ~128.0 (Tosyl-CH) |
| ~120-130 (Pyridine-CH) | |
| ~115.0 (Pyrrole-C-Br) | |
| ~105.0 (Pyrrole-CH) | |
| ~21.5 (Tosyl-CH₃) |
Note: The chemical shifts are estimations based on analogous structures and may vary.
Synthesis of the Core Intermediate
The synthesis of this compound typically begins with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The process involves two key steps: bromination at the 2-position followed by tosylation of the pyrrole nitrogen.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-bromo-1H-pyrrolo[2,3-b]pyridine
A solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran is cooled to 0 °C. To this solution, a brominating agent like N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
To a solution of 2-bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, a base such as sodium hydride (1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes at this temperature. Then, p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) is added, and the reaction is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.
References
The Versatility of the 7-Azaindole Scaffold: A Technical Guide to its Applications in Medicinal Chemistry
Abstract
The 7-azaindole core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its ability to serve as a bioisosteric replacement for indole and other bicyclic heterocycles in therapeutically active agents.[1][2] Its unique electronic properties and capacity for crucial hydrogen bonding interactions have made it a cornerstone in the design of a multitude of targeted therapies, particularly in oncology.[3] This technical guide provides an in-depth overview of the applications of 7-azaindole derivatives, with a focus on their role as kinase inhibitors. We will explore their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.
Introduction: The Rise of a Privileged Structure
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a highly successful structural motif in modern drug discovery.[4][5] Its success can be attributed to several key features:
-
Bioisosterism: 7-Azaindole serves as an effective bioisostere for the endogenous purine core of ATP, allowing its derivatives to act as competitive inhibitors for a vast array of protein kinases.[2]
-
Hydrogen Bonding: The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the hinge region of kinase domains, a critical interaction for potent inhibition.[3][6]
-
Tunable Properties: The introduction of a nitrogen atom into the indole ring system modulates the scaffold's physicochemical properties, such as solubility and pKa, which can be fine-tuned to improve drug-like characteristics.[1]
-
Synthetic Tractability: Advances in synthetic organic chemistry have provided robust methods for the functionalization of the 7-azaindole core at various positions, enabling the exploration of extensive chemical space.[7]
These attributes have led to the development of several FDA-approved drugs and numerous clinical candidates targeting a range of diseases, most notably cancer.
Key Therapeutic Applications: Targeting Kinase Signaling
The dysregulation of protein kinase activity is a hallmark of many human diseases, particularly cancer. 7-Azaindole derivatives have proven to be exceptionally effective as kinase inhibitors, targeting key nodes in oncogenic signaling pathways.
BRAF Inhibitors in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant portion of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[8][9]
Vemurafenib (Zelboraf®) , a pioneering 7-azaindole-based drug, was the first FDA-approved selective inhibitor of the BRAF V600E mutant kinase.[3][10] It binds to the ATP-binding site of the mutated BRAF protein, effectively blocking downstream signaling.[8]
dot
JAK Inhibitors in Myeloproliferative Neoplasms and Autoimmune Diseases
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response.[10][11] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune disorders.
Decernotinib (VX-509) is a 7-azaindole derivative that has been investigated as a selective JAK3 inhibitor for the treatment of rheumatoid arthritis.[12][13] By targeting JAK3, which is primarily associated with cytokine receptors containing the common gamma chain (γc), decernotinib modulates immune cell function.[12]
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PI3K Inhibitors in Various Cancers
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3][4] The PI3K/AKT/mTOR axis is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[14] Several 7-azaindole derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[14][15]
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VEGFR Inhibitors in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis.[16][17] Inhibiting VEGFR signaling is a well-established anti-cancer strategy. 7-azaindole derivatives have been designed to target VEGFRs, thereby disrupting tumor neovascularization.
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Quantitative Biological Data
The potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize representative quantitative data for various 7-azaindole-based kinase inhibitors.
Table 1: 7-Azaindole Derivatives as BRAF Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Vemurafenib (PLX4720) | BRAF V600E | 13 | A375 | [18] |
| PLX4720 | BRAF V600E | 31 | - | [18] |
Table 2: 7-Azaindole Derivatives as JAK Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| Decernotinib (VX-509) | JAK3 | 2.5 | - | [19] |
| Decernotinib (VX-509) | JAK1 | 11 | - | [19] |
| Decernotinib (VX-509) | JAK2 | 13 | - | [19] |
| Decernotinib (VX-509) | TYK2 | 11 | - | [19] |
| C-3 aryl-7-azaindole 94 | JAK2 | - | 260 | [20] |
Table 3: 7-Azaindole Derivatives as PI3K Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Compound 10 | PI3Kγ | 50 | - | [11] |
| Compound 12 | PI3Kγ | - | 400 (THP-1) | [11] |
| Compound 13 | PI3Kγ | 7 | 400 (THP-1) | [11] |
| Compound 28 | PI3Kγ | - | 40 (THP-1) | [11] |
Table 4: 7-Azaindole Derivatives as Other Kinase Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Pexidartinib | CSF1R | 13 | [18] |
| 7-azaindole 3c | CSF1R | - | [21] |
| Compound 50 (C-2 NH-benzyl) | Cdc7 | 20 | [22] |
Experimental Protocols
The synthesis and biological evaluation of 7-azaindole derivatives involve a range of standard and specialized experimental procedures.
General Synthetic Methodologies
The functionalization of the 7-azaindole core often relies on modern cross-coupling reactions.
dot
4.1.1. Sonogashira Coupling
This reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2]
-
General Protocol: To a solution of the halogenated 7-azaindole derivative in a suitable solvent (e.g., DMF, THF), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA) are added. The terminal alkyne is then added, and the reaction is stirred at room temperature or elevated temperatures until completion. The product is isolated after workup and purification by column chromatography.[2]
4.1.2. Suzuki Coupling
The Suzuki coupling enables the formation of a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide.
-
General Protocol: A mixture of the halogenated 7-azaindole, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol) is heated under an inert atmosphere.[8] After completion, the reaction is worked up, and the product is purified.
Biological Evaluation
4.2.1. In Vitro Kinase Assays
These assays are fundamental for determining the inhibitory potency of the synthesized compounds.
-
Z'-LYTE™ Kinase Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.[14] The assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
ADP-Glo™ Kinase Assay: This is a luminescent kinase assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.
4.2.2. Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of the compounds in a more physiologically relevant context.
-
MTT/SRB Proliferation Assay: These colorimetric assays are used to assess the anti-proliferative effects of the compounds on cancer cell lines. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the binding of SRB (sulforhodamine B) to cellular proteins is proportional to the number of viable cells.
-
Western Blotting: This technique is used to determine the effect of the inhibitors on the phosphorylation status of downstream proteins in a specific signaling pathway, confirming the mechanism of action within the cell.
Conclusion and Future Perspectives
The 7-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. The clinical success of drugs like Vemurafenib has validated this scaffold as a privileged structure for targeting ATP-binding sites. The synthetic versatility of the 7-azaindole core continues to provide opportunities for the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Exploring new therapeutic targets: While kinase inhibition has been the primary focus, the 7-azaindole scaffold has the potential to be adapted for other target classes.
-
Developing next-generation inhibitors: Overcoming drug resistance is a major challenge in cancer therapy. The design of novel 7-azaindole derivatives that can inhibit resistant mutant kinases is an active area of research.
-
Application in other disease areas: The immunomodulatory effects of some 7-azaindole derivatives suggest their potential application in inflammatory and autoimmune diseases beyond rheumatoid arthritis.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]
- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ulab360.com [ulab360.com]
- 17. CN111233857A - Synthetic method for continuously producing pexidartinib - Google Patents [patents.google.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. PI3K (p110α/p85α) Protocol [worldwide.promega.com]
The Diverse Biological Landscape of Pyrrolo[2,3-b]pyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the development of a wide array of biologically active compounds. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrrolo[2,3-b]pyridine analogs, with a focus on their therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by these promising compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrrolo[2,3-b]pyridine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for tumor growth and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is a known driver in numerous cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[1] For instance, compound 4h from one study demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[1][2] This inhibition leads to the suppression of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, ultimately resulting in decreased cell proliferation, and induction of apoptosis in cancer cells.[3]
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogs against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [1],[2] |
| 1 | 1900 | - | - | - | [3] |
Caption: Simplified FGFR signaling pathway.
Other Kinase Targets in Cancer
The versatility of the pyrrolo[2,3-b]pyridine scaffold allows for the targeting of a range of other kinases implicated in cancer:
-
Traf2 and Nck-interacting kinase (TNIK): Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent TNIK inhibitors, with some exhibiting IC50 values lower than 1 nM.[4] TNIK is a critical component of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[5][6][7]
-
V600E-BRAF: Computational studies, including molecular docking and DFT calculations, have identified novel pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of the V600E-BRAF mutant kinase, a key driver in melanoma and other cancers.[8]
-
Focal Adhesion Kinase (FAK): Through fragment-based drug discovery, highly substituted 1H-pyrrolo[2,3-b]pyridines have been developed with submicromolar cellular FAK inhibition potential.[9]
-
Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM.[10][11] This compound demonstrated significant in vivo tumor growth inhibition in colorectal cancer xenografts by downregulating the WNT/β-catenin signaling pathway.[10][11]
-
Janus Kinase 1 (JAK1): N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been designed as potent and selective JAK1 inhibitors, which are key mediators in the JAK/STAT signaling pathway involved in inflammatory and autoimmune responses that can contribute to cancer.[12]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): By hybridizing known pharmacophores, novel pyrrolo[2,3-b]pyridine-based CSF-1R inhibitors have been discovered, showing efficacy against patient-derived colorectal cancer organoids.[13]
Table 2: Anticancer Activity of Pyrrolo[2,3-b]pyridine Analogs against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Cancer Type | Reference |
| 22 | CDK8 | 48.6 | Colorectal Cancer | [10],[11] |
| Various | TNIK | < 1 | Colorectal Cancer | [4] |
| 31g (S,S)-enantiomer | JAK1 | Potent | - | [12] |
| I-1 | CSF-1R | 49.41 | Colorectal Cancer | [13] |
Caption: Canonical Wnt/β-catenin signaling pathway.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Pyrrolo[2,3-b]pyridine analogs have shown considerable promise in the realm of neuroprotection, particularly in the context of Alzheimer's disease (AD).
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD.[14] Several novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent GSK-3β inhibitors.[14][15][16] Compounds 41 , 46 , and 54 exhibited remarkable inhibitory activity with IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively.[14] Inhibition of GSK-3β by these compounds leads to a decrease in tau hyperphosphorylation and an upregulation of β-catenin, promoting neurite outgrowth.[14]
Table 3: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogs against GSK-3β
| Compound | GSK-3β IC50 (nM) | Reference |
| 41 | 0.22 | [14] |
| 46 | 0.26 | [14] |
| 54 | 0.24 | [14] |
| S01 | 0.35 | [15],[16] |
Caption: Role of GSK-3β in Alzheimer's Disease.
Antioxidant Activity
Certain pyrrolopyrimidine analogs, a closely related class of compounds, have demonstrated neuroprotective effects as antioxidants in models of brain injury and ischemia.[17][18] These compounds show improved oral bioavailability and brain penetration compared to earlier antioxidants.[17]
Antimicrobial Activity
The pyrrolo[2,3-b]pyridine scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi.[19][20][21] For example, certain pyrano[2,3-b]pyrrolo[2,3-d]pyridine derivatives were found to be highly active against various tested bacteria.[19] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes in the microorganisms, such as L-glutamine: D-fructose-6-phosphate amidotransferase.[19]
Experimental Protocols
Cell Viability Assays (MTT and Sulforhodamine B)
Caption: General workflow for cell viability assays.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the pyrrolo[2,3-b]pyridine analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at approximately 510-565 nm.[17]
Kinase Inhibition Assay (General Protocol)
-
Reaction Setup: In a microplate well, combine the target kinase, a suitable substrate, and the pyrrolo[2,3-b]pyridine inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).[14]
-
Western Blotting for Protein Phosphorylation
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-GSK-3β).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Conclusion
The pyrrolo[2,3-b]pyridine scaffold represents a highly valuable framework in modern drug discovery. Analogs based on this core have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, neurodegenerative diseases, and infectious diseases. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity against specific biological targets. The data and methodologies presented in this guide underscore the continued importance of pyrrolo[2,3-b]pyridine derivatives as a promising source of novel therapeutic agents. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth in vivo studies will be crucial in translating the potential of these compounds into clinical realities.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing Guide for 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in drug development, the procurement of specific chemical intermediates is a critical step. This guide provides a technical overview of suppliers for 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1198416-32-8), a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.
Supplier and Product Overview
The availability, purity, and quantity of this compound can vary between suppliers. The following table summarizes the offerings from several identified vendors. It is important to note that pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Catalog No. | Purity | Available Quantities | Additional Information |
| MySkinRecipes | #148139 | 97% | 100mg, 250mg, 1g | Lead time is 10-20 days.[1] |
| BLDpharm | - | - | - | Provides analytical data including NMR, HPLC, LC-MS.[2] |
| Fluorochem | - | 95.0%+ | - | No specific quantities listed on the search result.[3] |
Chemical and Physical Properties
Understanding the properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 1198416-32-8[1] |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S[1] |
| Molecular Weight | 351.22 g/mol [1] |
| Boiling Point | 510.7±60.0°C at 760 mmHg[1] |
| Storage | 2-8°C, stored under inert gas[1] |
Experimental and Methodological Workflow
The process of sourcing and utilizing a chemical intermediate like this compound in a research and development setting follows a structured workflow. This ensures proper validation, safety, and integration into experimental protocols.
Applications in Research
This compound is a versatile intermediate. Its structure is particularly valuable in medicinal chemistry for the following applications:
-
Kinase Inhibitor Synthesis : It serves as a crucial intermediate in the development of kinase inhibitors for cancer therapy.[1]
-
Cross-Coupling Reactions : The bromo- and tosyl- groups allow for selective functionalization, making it a common reactant in Suzuki and Heck reactions to form new carbon-carbon bonds.[1]
-
Heterocyclic Chemistry : It is used to construct more complex bioactive molecules and pyrrolopyridine-based derivatives that may possess antiviral or anti-inflammatory properties.[1]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including potent kinase inhibitors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of 2-aryl-7-azaindole derivatives from 2-halo-7-azaindole precursors.[2] This document provides detailed application notes and protocols for the Suzuki coupling of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. The tosyl protecting group on the indole nitrogen enhances the stability of the substrate and can influence the reaction's efficiency. The resulting 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines are valuable intermediates in the synthesis of targeted therapeutics, particularly in the field of oncology.
Data Presentation: Suzuki Coupling of this compound
The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The selection of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | ~92 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 90 | 16 | ~88 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | ~90 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | ~82 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 12 | ~75 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling reaction. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂, or Pd(OAc)₂) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Experimental Workflow
Simplified FGFR Signaling Pathway
The 2-aryl-1H-pyrrolo[2,3-b]pyridine products from this Suzuki coupling are often investigated as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and N-heterocyclic compounds. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a prominent structural motif in numerous biologically active molecules and approved pharmaceuticals. The ability to functionalize this core structure, particularly at the 2-position, is of significant interest for the generation of novel chemical entities with potential therapeutic applications.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective C-N bond formation at the 2-position of the 7-azaindole core. The methodologies and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of substituted 2-amino-7-azaindole derivatives.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the brominated 7-azaindole substrate and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, generated in situ, undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. Subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 2-amino-1-tosyl-1H-pyrrolo[2,3-b]pyridine product, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
The selection of the palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. The steric and electronic properties of both the amine and the ligand play a crucial role in the outcome of the reaction.
Data Presentation: A Comparative Overview of Reaction Conditions for Analogous Substrates
While specific comprehensive data for the Buchwald-Hartwig amination of this compound is not extensively available in a single source, the following table summarizes representative conditions and yields for the amination of closely related N-substituted 4-bromo-7-azaindoles. This data provides valuable insights into the expected reactivity and can serve as a strong starting point for reaction optimization.
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 92 |
| 2 | Piperidine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 3 | 90 |
| 3 | Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 5 | 88 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 5 | 85 |
| 5 | Benzylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 4 | 87 |
| 6 | n-Butylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 4 | 84 |
Data is based on the amination of N-benzyl-4-bromo-1H-pyrrolo[2,3-b]pyridine as reported in Beilstein J. Org. Chem. 2012, 8, 2067–2077.[1][2] Conditions are expected to be transferable to the 2-bromo isomer with potential for optimization.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative secondary and primary amine. Note: These are general procedures and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Coupling with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Add Cesium Carbonate (1.5 mmol, 1.5 equiv.) to the tube.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous dioxane (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(morpholin-4-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Coupling with a Primary Amine (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Add Cesium Carbonate (1.5 mmol, 1.5 equiv.) to the tube.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add aniline (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 5-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-phenyl-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-amine.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction Conditions for 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction on 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals.[1][2][3] The protocols outlined below are based on established methodologies for similar heterocyclic systems and provide a robust starting point for optimization in your specific research context.
Reaction Principle
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by the migratory insertion of an alkene. A subsequent β-hydride elimination releases the desired vinyl-substituted product, and the active Pd(0) catalyst is regenerated by a base.[1] The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and selectivity.
Experimental Protocols
While specific literature on the Heck reaction of this compound is not extensively available, the following protocols are derived from successful Heck couplings performed on structurally related N-protected 2-bromoindoles and other halo-7-azaindoles.[4][5] These conditions serve as an excellent starting point for the development of a specific synthetic procedure.
General Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous solvents
-
Inert atmosphere (Argon or Nitrogen)
Protocol 1: Heck Reaction with Styrene using Potassium Carbonate
This protocol is adapted from conditions used for the intramolecular Heck coupling of 2-bromoindoles.[4][5]
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), styrene (1.2 eq.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with n-Butyl Acrylate using Triethylamine
This protocol utilizes a common organic base and is a standard set of conditions for many Heck reactions.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and n-butyl acrylate (1.5 eq.) in a mixture of acetonitrile and triethylamine (3:1 v/v).
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product via flash column chromatography.
Data Presentation: Optimization of Heck Reaction Conditions
The following tables summarize typical ranges for key reaction parameters that can be optimized for the Heck reaction of this compound, based on general Heck reaction principles and related literature.
Table 1: Catalyst and Ligand Screening
| Palladium Source | Ligand | Catalyst Loading (mol%) | Typical Observations |
| Pd(OAc)₂ | PPh₃ | 2-10 | Standard, cost-effective, and often provides good yields.[4][5] |
| Pd₂(dba)₃ | P(o-tol)₃ | 1-5 | Can be more active at lower temperatures. |
| PdCl₂(PPh₃)₂ | - | 2-5 | Air-stable precatalyst, convenient to handle. |
| Buchwald Ligands | XPhos, SPhos | 1-3 | Bulky electron-rich phosphines can improve reactivity for challenging substrates. |
Table 2: Base and Solvent Effects
| Base | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | DMF, Dioxane | 100-120 | Inorganic base, effective for many Heck reactions.[4][5] |
| NEt₃ | MeCN, Toluene | 80-110 | Organic base, acts as both base and solvent in some cases. |
| NaOAc | DMF, NMP | 100-140 | Mild inorganic base, classic Heck conditions. |
| Cs₂CO₃ | Dioxane, Toluene | 90-110 | Stronger inorganic base, can be effective when other bases fail. |
Mandatory Visualization
Caption: General experimental workflow for the Heck reaction.
Concluding Remarks
The provided protocols and optimization tables offer a strong foundation for developing a successful Heck reaction for this compound. Researchers should consider that reaction optimization is often necessary for novel substrates. Systematic screening of catalysts, ligands, bases, and solvents is recommended to achieve the highest possible yield and purity of the desired product. The tosyl protecting group is generally stable under these conditions but may be labile under strongly basic conditions at elevated temperatures. Careful monitoring of the reaction is therefore crucial.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. The functionalization of this core structure is of paramount importance for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of diverse 2-substituted 7-azaindole derivatives. The tosyl protecting group enhances the stability of the 7-azaindole core and can be readily removed post-coupling to yield the desired final products.
General Reaction Scheme
The palladium-catalyzed cross-coupling reactions of this compound allow for the introduction of a variety of functional groups at the 2-position of the 7-azaindole core. The general transformation is depicted below:
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[1]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | ~85 |
| 3 | 3-Fluorophenylboronic acid | XPhos Pd G2 (3) | - | Cs₂CO₃ | THF | 80 | 8 | ~92 |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 12 | ~75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-1-tosyl-1H-pyrrolo[2,3-b]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[2][3][4]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | ~88 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~80 |
| 3 | Benzylamine | BrettPhos Pd G3 (2.5) | - | K₃PO₄ | t-BuOH | 90 | 16 | ~91 |
| 4 | N-Methylaniline | Pd(OAc)₂ (5) | BINAP (7.5) | K₂CO₃ | Toluene | 100 | 20 | ~78 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand (if not using a pre-catalyst), and base to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture with stirring to the specified temperature for the required time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography to obtain the desired 2-amino-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling: Synthesis of 2-Alkynyl-1-tosyl-1H-pyrrolo[2,3-b]pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6]
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 60 | 6 | ~95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Diisopropylamine | DMF | 80 | 8 | ~92 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | 4 | Piperidine | Toluene | 90 | 12 | ~85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | 8 | K₂CO₃ | Acetonitrile | 70 | 10 | ~80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the specified solvent, add the base.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Reaction: Stir the reaction at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by flash column chromatography to yield the 2-alkynyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Stille Coupling: Synthesis of 2-Substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridines
The Stille coupling involves the reaction of an organostannane with an organic halide, offering a mild and versatile method for C-C bond formation.[7]
Data Presentation: Representative Conditions for Stille Coupling
| Entry | Organostannane | Pd Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | LiCl | Toluene | 110 | 12 | ~85 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2.5) | AsPh₃ | THF | 80 | 16 | ~90 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 10 | ~82 |
| 4 | (E)-1-Hexenyltributylstannane | Pd(OAc)₂ (4) | P(2-furyl)₃ | Dioxane | 90 | 18 | ~88 |
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane (1.1-1.3 equiv.) in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst and any additive to the solution.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated duration.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride, stirring for 1-2 hours to precipitate the tin byproducts. Filter the mixture through celite, washing with an organic solvent.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue via flash column chromatography to obtain the desired product.
Deprotection of the Tosyl Group
The final step in many synthetic routes is the removal of the tosyl protecting group to yield the free NH-7-azaindole.
Protocol for Tosyl Deprotection
-
Reaction: Dissolve the 2-substituted-1-tosyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as methanol or THF.
-
Base Addition: Add a strong base, such as sodium hydroxide or potassium carbonate, in an aqueous solution.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize with an acid (e.g., HCl). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate to yield the deprotected 2-substituted-1H-pyrrolo[2,3-b]pyridine.
Visualizations
Experimental Workflow
Types of Cross-Coupling Reactions
Decision Tree for Reaction Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Catalyst Selection for Suzuki Coupling of Bromopyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This is particularly crucial in pharmaceutical and materials science, where the synthesis of biaryl and hetero-biaryl compounds containing the pyridine motif is of paramount importance. However, the Suzuki coupling of bromopyridines presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1] The selection of an appropriate catalyst system is therefore critical to achieving high yields and reaction efficiency.
This document provides a detailed guide to catalyst selection for the Suzuki coupling of 2-bromo, 3-bromo, and 4-bromopyridines. It includes a comparative analysis of common palladium catalyst systems, detailed experimental protocols, and insights into the mechanistic considerations that guide catalyst choice.
Challenges in the Suzuki Coupling of Bromopyridines
The primary challenge in the Suzuki coupling of bromopyridines is the propensity of the pyridine nitrogen to act as a ligand for the palladium catalyst. This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the active catalyst and hindering the catalytic cycle. This inhibitory effect is most pronounced with 2-bromopyridine, where the nitrogen is in close proximity to the reaction center. For 3- and 4-bromopyridines, this effect is generally less severe.
To overcome this challenge, catalyst systems are often designed with bulky and electron-rich ligands that can shield the palladium center and promote the desired catalytic steps (oxidative addition, transmetalation, and reductive elimination) over catalyst inhibition.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor and, more importantly, the ancillary ligand, dictates the success of the Suzuki coupling of bromopyridines. Three main classes of catalyst systems have proven effective:
-
Palladium-Phosphine Catalysts: These are the most traditional catalysts for Suzuki couplings. The use of bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly improve reaction outcomes by accelerating the rate-limiting steps of the catalytic cycle and mitigating catalyst deactivation.[2] Classical phosphine ligands like triphenylphosphine (PPh₃) are also used, often in the form of Pd(PPh₃)₄.
-
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: NHC ligands are strong σ-donors that form highly stable bonds with palladium. This stability often translates to higher catalyst turnover numbers and efficiency, even at low catalyst loadings. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[3]
-
Palladacycles: These are pre-activated catalyst systems that exhibit high thermal stability and activity. They can be advantageous in certain applications due to their ease of handling and consistent performance.
The following tables summarize the performance of various palladium catalyst systems for the Suzuki coupling of 2-bromo, 3-bromo, and 4-bromopyridine with phenylboronic acid, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Catalyst Performance in the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| Pd(OAc)₂ / SPhos | 1.5 / 3.6 | K₃PO₄ | Toluene | 100 | 18 | High | [1] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | ~90 | [4][5] |
| Ligand-free Pd(OAc)₂ | 2 | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 | [6] |
Table 2: Catalyst Performance in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [3] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [3] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [3] |
| Pd(OAc)₂ / PPh₃ | 2 | K₂CO₃ | EtOH/H₂O | 80 | 1 | ~90 | [7] |
Table 3: Catalyst Performance in the Suzuki Coupling of 4-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [8] |
| PdCl₂(dppf) | 3 | K₃PO₄ | Dioxane | 100 | 16 | 92 | [8] |
| Pd/IPr | 2 | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) | [8] |
| 3% Pd/C | 3 | K₃PO₄ | H₂O | 100 | 10 | 88 | [8] |
Experimental Protocols
Below are detailed protocols for key experiments cited in the tables. These protocols provide a starting point for reaction optimization.
Protocol 1: Suzuki Coupling of 2-Bromopyridine using Pd(dppf)Cl₂
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add 2-bromopyridine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Add the degassed 1,4-dioxane and water via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[5]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-phenylpyridine product.[5]
Protocol 2: Suzuki Coupling of 3-Bromopyridine using a PEPPSI-IPr Catalyst
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) (0.005 mmol, 0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (t-AmylOH), anhydrous and degassed (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst to a reaction vessel.
-
Add 3-bromopyridine, phenylboronic acid, and cesium carbonate.
-
Add the degassed t-amyl alcohol.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenylpyridine.[3]
Protocol 3: Suzuki Coupling of 4-Bromopyridine using Pd(PPh₃)₄
Materials:
-
4-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene, degassed (4 mL)
-
Water, degassed (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Add the degassed toluene and water.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-phenylpyridine product.[8]
Visualizations
Logical Relationship in Catalyst Selection
The selection of a suitable catalyst system for the Suzuki coupling of bromopyridines is a logical process that depends on the substrate and desired reaction efficiency. The following diagram illustrates the decision-making process.
Caption: Catalyst selection logic for bromopyridine isomers.
Experimental Workflow for Suzuki Coupling
The general experimental workflow for a Suzuki-Miyaura coupling of bromopyridines is outlined below. This workflow emphasizes the need for an inert atmosphere to prevent catalyst degradation.
Caption: General experimental workflow for Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes: Ligand Selection for Buchwald-Hartwig Amination of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional materials.[1][2][3] The choice of ligand is paramount for a successful and high-yielding amination of heteroaryl halides, which are often challenging substrates due to their electronic properties and potential for catalyst inhibition.[4] This document provides a guide to ligand selection, quantitative data on ligand performance, and detailed experimental protocols for the Buchwald-Hartwig amination of various heteroaryl halides.
Key Considerations for Ligand Selection
The optimal ligand for a given Buchwald-Hartwig amination of a heteroaryl halide depends on several factors:
-
Nature of the Heteroaryl Halide:
-
Electron-deficient heteroaryl halides (e.g., pyridines, pyrimidines, quinolines) are generally more reactive. However, they can also act as inhibitors to the palladium catalyst. Ligands that are sufficiently electron-donating and sterically bulky can promote the desired coupling.
-
Electron-rich heteroaryl halides (e.g., pyrroles, indoles, furans, thiophenes) can be less reactive in the oxidative addition step. More electron-rich and sterically demanding ligands are often required to facilitate this step. For N-H containing heterocycles like indoles, the choice of base is also critical to avoid deprotonation and side reactions.[5]
-
Five-membered vs. Six-membered Heterocycles: Five-membered rings can present unique challenges. The choice of ligand needs to account for the specific electronic and steric environment of the halide.
-
-
Nature of the Amine:
-
Primary aliphatic amines are often good nucleophiles but can be prone to side reactions like β-hydride elimination. Bulky, electron-rich phosphine ligands are generally effective.[6]
-
Secondary amines are typically less prone to β-hydride elimination and can be coupled with a broader range of ligands.
-
Anilines (Aryl amines) are generally good coupling partners. The electronic properties of the aniline (electron-rich or -poor) can influence the reaction rate.
-
Sterically hindered amines require more sterically demanding ligands to facilitate the C-N bond formation.
-
-
Nature of the Halide:
Common Classes of Ligands
Several classes of phosphine-based ligands have proven to be highly effective in the Buchwald-Hartwig amination of heteroaryl halides. These are often bulky and electron-rich to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8]
-
Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, is among the most versatile and widely used. They are characterized by a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups.
-
XPhos: A highly effective and general ligand for a wide range of heteroaryl halides, including chlorides.[9]
-
RuPhos: Particularly effective for the coupling of secondary amines with aryl chlorides.[9]
-
BrettPhos: Excellent for the selective monoarylation of primary amines and for coupling with aryl mesylates.[9]
-
-
Josiphos Ligands: These are ferrocene-based diphosphine ligands that have shown excellent activity, particularly for the coupling of heteroaryl chlorides with primary nitrogen nucleophiles.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have emerged as powerful ligands for various cross-coupling reactions, including the Buchwald-Hartwig amination. They can be particularly effective for challenging couplings.[5]
Data Presentation
The following tables summarize the performance of various ligands in the Buchwald-Hartwig amination of different heteroaryl halides with a range of amine coupling partners. The data is compiled from various literature sources and is intended to serve as a guide for ligand selection and reaction optimization.
| Heteroaryl Halide | Amine | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | XPhos | NaOtBu | Toluene | 100 | 18 | 95 | |
| 3-Bromopyridine | Aniline | BINAP | NaOtBu | Toluene | 80 | 2 | 88 | |
| 2-Bromofuran | n-Butylamine | RuPhos | K3PO4 | Dioxane | 100 | 12 | 78 | |
| 3-Chlorothiophene | Diethylamine | DavePhos | LHMDS | THF | 65 | 24 | 85 | |
| 5-Bromoindole | Benzylamine | XPhos | Cs2CO3 | Toluene | 110 | 16 | 92 | |
| 2-Chloroquinoline | Piperidine | Josiphos | K3PO4 | Dioxane | 100 | 24 | 91 | [10][11] |
| 5-Bromopyrimidine | Morpholine | Xantphos | NaOtBu | Toluene | 100 | 18 | 94 | [2] |
| 2-Chlorobenzothiazole | Piperidine | XPhos | NaOtBu | Toluene | 25 | 2 | 92 |
Experimental Protocols
The following are representative, detailed experimental protocols for the Buchwald-Hartwig amination of heteroaryl halides.
Protocol 1: General Procedure for the Amination of a Heteroaryl Bromide with a Primary Amine using XPhos
This protocol is a general guideline for the coupling of a heteroaryl bromide with a primary amine using the XPhos ligand.
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the heteroaryl bromide and anhydrous toluene to the Schlenk tube.
-
Amine Addition: Add the primary amine to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of a Heteroaryl Chloride with a Secondary Amine using RuPhos
This protocol provides a general method for the coupling of a more challenging heteroaryl chloride with a secondary amine using the RuPhos ligand.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the heteroaryl chloride and anhydrous 1,4-dioxane to the Schlenk tube.
-
Amine Addition: Add the secondary amine to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and water. Separate the aqueous layer and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Ligand selection workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure is bioisosteric to indole and purine systems and is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][2] The tosyl-protected intermediate, 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, serves as a versatile building block for the synthesis of a diverse array of kinase inhibitors through various palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position provides a reactive handle for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.[3]
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Key Synthetic Strategies
The primary methods for functionalizing the 2-position of the 7-azaindole core are palladium-catalyzed cross-coupling reactions. The tosyl protecting group on the pyrrole nitrogen enhances the stability and reactivity of the scaffold during these transformations and can be removed under basic conditions in the final steps.
General Experimental Workflow
The synthesis of kinase inhibitors from this compound generally follows a multi-step process, beginning with the cross-coupling reaction to introduce the desired substituent at the 2-position, followed by deprotection of the tosyl group.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-7-azaindole Derivatives
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the 7-azaindole core and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental in the synthesis of inhibitors targeting kinases such as BRAF and Aurora kinases.[3]
Protocol: Synthesis of 2-(Aryl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents) or Cs₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst, followed by the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative.
-
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-7-azaindole Derivatives
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the 7-azaindole scaffold with a wide range of primary and secondary amines. This is a key step in creating inhibitors that require an amino linkage at the 2-position.
Protocol: Synthesis of 2-(Arylamino)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOt-Bu (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the aryl amine, and NaOt-Bu in a Schlenk flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in the anhydrous solvent.
-
Add the catalyst solution to the reaction flask.
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired 2-(arylamino)-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Sonogashira Coupling for the Synthesis of 2-Alkynyl-7-azaindole Derivatives
The Sonogashira coupling is used to introduce alkyne functionalities at the 2-position of the 7-azaindole core, which can be valuable for probing kinase active sites or as handles for further synthetic transformations.
Protocol: Synthesis of 2-(Alkynyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and TEA (or DIPEA).
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 2-alkynyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Data Presentation: Synthesized Kinase Inhibitors and Their Biological Activity
The following tables summarize the biological activity of representative kinase inhibitors synthesized from 7-azaindole derivatives.
Table 1: BRAF and CDK9/Haspin Kinase Inhibitors
| Compound ID | R Group at 2-position | Target Kinase | IC₅₀ (nM) | Reference |
| Vemurafenib | N-(3-(propylsulfonamido)phenyl) | BRAFV600E | 31 | [4] |
| 8g | (structure-specific) | CDK9/CyclinT | 1100 | [5] |
| 8h | (structure-specific) | CDK9/CyclinT | 1500 | [5] |
| 8l | (structure-specific) | Haspin | 14 | [5] |
Table 2: PI3K Kinase Inhibitors
| Compound ID | R Group at 2-position | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| 12 | (S)-3-(pyridin-4-yl)isoindolin-1-one | 1285 | >10000 | 3.4 | 986 | [6] |
| 13 | (S)-3-(pyridin-3-yl)isoindolin-1-one | - | - | 7 | - | [6] |
| 28 | (structure-specific) | >10000 | >10000 | 0.040 | >10000 | [6] |
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from the 7-azaindole scaffold often target key signaling pathways implicated in cancer cell proliferation and survival.
BRAF-MEK-ERK Signaling Pathway
Vemurafenib and its analogs are potent inhibitors of the BRAF kinase, particularly the V600E mutant, which is a key driver in many melanomas. Inhibition of BRAF blocks the downstream signaling cascade through MEK and ERK, thereby inhibiting cell proliferation.
PI3K-AKT-mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling network that is frequently dysregulated in cancer. 7-Azaindole-based inhibitors have been developed to target various isoforms of PI3K, thereby blocking downstream signaling through AKT and mTOR and inducing apoptosis.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a multitude of kinase inhibitors. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and versatile methods for the elaboration of the 7-azaindole scaffold. The continued exploration of this privileged structure is expected to yield novel and highly potent kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging [thno.org]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-Substituted-1H-pyrrolo[2,3-b]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[3] Consequently, the development of efficient synthetic routes to functionalized 7-azaindoles is of significant interest. This document provides detailed application notes and experimental protocols for the preparation of 2-substituted-1H-pyrrolo[2,3-b]pyridines, focusing on modern catalytic cross-coupling methodologies.
Synthetic Strategies Overview
The functionalization of the 7-azaindole core, particularly at the C2-position, is crucial for modulating biological activity.[4] Over the years, various synthetic strategies have been developed, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent and versatile.[5] These methods offer a broad substrate scope and functional group tolerance, making them highly valuable in a drug discovery setting.
Key methodologies for introducing substituents at the 2-position of the 1H-pyrrolo[2,3-b]pyridine nucleus include:
-
Palladium-Catalyzed Sonogashira Coupling: For the synthesis of 2-alkynyl-7-azaindoles.[6][7]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the synthesis of 2-aryl- or 2-vinyl-7-azaindoles.[8][9][10]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the synthesis of 2-amino-7-azaindoles.[11][12]
-
Copper-Catalyzed Ullmann Condensation: For the formation of 2-aryloxy-, 2-arylthio-, or 2-amino-7-azaindoles.[13][14]
-
Photoredox Catalysis: An emerging mild method for C2-alkylation.[15][16]
-
Minisci Reaction: For direct C2-acylation.[17]
The following sections provide detailed protocols for some of the most widely used and efficient methods.
Experimental Protocols and Data
Synthesis of 2-Alkynyl-1H-pyrrolo[2,3-b]pyridines via Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[18] In the context of 7-azaindole synthesis, this reaction is typically performed on a 2-halo-7-azaindole intermediate or via a "one-pot" approach starting from an appropriately substituted pyridine.[6][19]
A common and efficient two-step sequence involves the Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by an intramolecular cyclization to afford the 2-substituted-7-azaindole.[20][21]
Experimental Workflow: Sonogashira Coupling and Cyclization
Caption: Workflow for the two-step synthesis of 2-substituted 7-azaindoles.
Protocol 1: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine [20][21]
-
Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine (1.0 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL) is added triethylamine (3.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred at room temperature under a nitrogen atmosphere until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3-(phenylethynyl)pyridine.
-
Step 2: Cyclization. The 2-amino-3-(phenylethynyl)pyridine (1.0 mmol) is dissolved in toluene (10 mL). Potassium tert-butoxide (1.2 mmol) and 18-crown-6 (0.1 mmol) are added, and the mixture is heated to 65 °C.[20] The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and the residue is purified by column chromatography to afford 2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Table 1: Representative Yields for the Synthesis of 2-Substituted-7-azaindoles via Sonogashira Coupling and Cyclization [21]
| R-Group of Alkyne | Product | Overall Yield (%) |
| Phenyl | 2-Phenyl-7-azaindole | 85 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-7-azaindole | 82 |
| n-Butyl | 2-n-Butyl-7-azaindole | 87 |
| Cyclohexyl | 2-Cyclohexyl-7-azaindole | 83 |
Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[22] This reaction is widely used to introduce aryl or heteroaryl substituents onto the 7-azaindole scaffold.[8][23]
Logical Relationship: Key Components of Suzuki-Miyaura Coupling
Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of 4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine [8]
-
Note: The pyrrole nitrogen is often protected (e.g., with a SEM group) to improve solubility and prevent side reactions. The deprotection step is required to obtain the final product.
-
Coupling Reaction. To a degassed mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (0.856 mmol), phenylboronic acid (1.02 mmol), Pd₂(dba)₃ (0.026 mmol), and K₂CO₃ (2.56 mmol) is added a 1:1 mixture of 1,4-dioxane and water (5 mL) under a nitrogen atmosphere. The reaction is heated to 100 °C for 30 minutes. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.
-
Deprotection. The SEM-protected product is then subjected to deprotection conditions (e.g., TBAF in THF or acidic conditions) to yield 4-chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Table 2: Examples of Suzuki-Miyaura Coupling on the 7-Azaindole Core [8][10]
| 2-Halo-7-azaindole | Boronic Acid | Product | Yield (%) |
| 4-Chloro-2-iodo-1-SEM-7-azaindole | Phenylboronic acid | 4-Chloro-2-phenyl-1-SEM-7-azaindole | 95 |
| 3-Bromo-6-chloro-7-azaindole | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-6-chloro-7-azaindole | 93 |
| 3-Bromo-6-chloro-7-azaindole | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-6-chloro-7-azaindole | 79 |
Synthesis of 2-Amino-1H-pyrrolo[2,3-b]pyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a go-to method for the synthesis of arylamines.[11][24][25] This methodology has been successfully applied to the synthesis of 2-amino-7-azaindoles, which are important pharmacophores.[12] The use of modern palladium precatalysts and bulky electron-rich phosphine ligands is often crucial for achieving high yields, especially with unprotected 7-azaindoles.[26]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of 2-halo-7-azaindoles.
Protocol 3: General Procedure for the Amination of 2-Bromo-1H-pyrrolo[2,3-b]pyridine [12]
-
An oven-dried resealable Schlenk tube is charged with the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon.
-
2-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., 1,4-dioxane, 3 mL) are added.
-
The tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 h).
-
After cooling to room temperature, the mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the desired 2-amino-1H-pyrrolo[2,3-b]pyridine.
Table 3: Buchwald-Hartwig Amination of 2-Halo-7-azaindoles [8][12]
| 2-Halo-7-azaindole | Amine | Product | Yield (%) |
| 2-Bromo-7-azaindole | Morpholine | 2-Morpholino-7-azaindole | 95 |
| 2-Bromo-7-azaindole | Aniline | 2-(Phenylamino)-7-azaindole | 88 |
| 4-Chloro-1-SEM-7-azaindole | N,N'-Dimethylethylenediamine | 2-(N,N'-Dimethylethylenediamino)-4-chloro-1-SEM-7-azaindole | 75 |
Conclusion
The preparation of 2-substituted-1H-pyrrolo[2,3-b]pyridines is a well-developed field with a variety of robust and versatile synthetic methods available to researchers. Palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, are particularly powerful for introducing a wide range of substituents at the C2-position with high efficiency and functional group tolerance. The detailed protocols and data presented herein serve as a practical guide for scientists engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and materials science.
References
- 1. ajol.info [ajol.info]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. datapdf.com [datapdf.com]
- 17. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. research.rug.nl [research.rug.nl]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the removal of the tosyl (p-toluenesulfonyl) protecting group from the nitrogen of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. The tosyl group is a robust protecting group for the indole nitrogen, stable to a variety of reaction conditions. However, its removal requires specific methods to achieve efficient deprotection without compromising the integrity of the azaindole core and other functional groups present in the molecule. This document outlines three primary methods for deprotection: basic hydrolysis, acidic hydrolysis, and reductive cleavage, with a particular focus on the widely applicable basic hydrolysis using cesium carbonate.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method is critical and depends on the substrate's sensitivity to acidic, basic, or reductive conditions. The following table summarizes quantitative data for various deprotection strategies for 1-tosyl-7-azaindole derivatives, allowing for easy comparison of their efficacy.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate Notes | Reference(s) |
| Basic Hydrolysis | |||||||
| NaOH | Dioxane/H₂O | 150 (µw) | 0.02-0.17 | 10-83 | 3,5-disubstituted derivatives. Yields can be low. | [1] | |
| KOH | EtOH | Reflux | - | Degradation | General observation for N-tosyl indoles. | [2] | |
| Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | 22 | 0.5 | >99 (conversion) | For a 1-tosyl-7-azaindole derivative. | [3] | |
| Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | 22 | 2 | >99 (conversion) | For a substituted 1-tosyl-7-azaindole. | [3] | |
| Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | 0-5 | 0.5 | 90.4 | For N-tosyl-5-nitroindole, applicable to sensitive azaindoles. | [3] | |
| Acidic Hydrolysis | |||||||
| TFA/DCM (1:1) | DCM | rt | 2 | - | General protocol for Boc deprotection, can be harsh. | [4] | |
| HCl (4M in Dioxane) | Dioxane | rt | - | - | Alternative to TFA, often cleaner for Boc removal. | [5] | |
| Reductive Cleavage | |||||||
| Mg/MeOH | MeOH | rt | - | - | Effective for N-tosylaziridines, applicable to azaindoles. | [6] | |
| Na/NH₃ | Liquid NH₃ | -78 | - | - | Classical method, requires specialized equipment. | [7] |
Experimental Protocols
Protocol 1: Deprotection using Cesium Carbonate (Basic Hydrolysis)
This mild and efficient method is suitable for a wide range of 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives, including those with base-sensitive functional groups[3].
Materials:
-
1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Dissolve the 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv.) in a 2:1 mixture of anhydrous THF and MeOH. The recommended concentration is approximately 0.1 M.
-
To the stirred solution, add cesium carbonate (3.0 equiv.).
-
Stir the resulting suspension at room temperature (22 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours depending on the substrate[3].
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired deprotected 1H-pyrrolo[2,3-b]pyridine derivative.
Protocol 2: Deprotection using Trifluoroacetic Acid (Acidic Hydrolysis) - Adapted Protocol
This method is generally used for acid-labile protecting groups and can be effective for tosyl group removal, although it may not be suitable for substrates with acid-sensitive functionalities. The following is an adapted protocol based on general procedures for N-Boc deprotection[4][8].
Materials:
-
1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection using Magnesium in Methanol (Reductive Cleavage) - Adapted Protocol
This reductive method offers an alternative to basic and acidic conditions and can be particularly useful for substrates that are sensitive to hydrolysis. The following is an adapted protocol based on the deprotection of N-tosylaziridines[6].
Materials:
-
1-Tosyl-1H-pyrrolo[2,3-b]pyridine derivative
-
Magnesium (Mg) turnings
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer or ultrasonic bath
-
Standard work-up and purification equipment
Procedure:
-
To a stirred suspension of magnesium turnings (5.0 equiv.) in anhydrous methanol, add the 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivative (1.0 equiv.).
-
Stir the reaction mixture at room temperature. The use of an ultrasonic bath can accelerate the reaction[9].
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any remaining magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
General Experimental Workflow for Deprotection
The following diagram illustrates a typical workflow for the deprotection of 1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: General workflow for the deprotection of 1-tosyl-7-azaindole derivatives.
Signaling Pathway of Base-Mediated Deprotection
This diagram illustrates the proposed mechanism for the cesium carbonate-mediated deprotection of a 1-tosyl-7-azaindole derivative in the presence of methanol.
Caption: Proposed mechanism for base-mediated deprotection of 1-tosyl-7-azaindole.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridines
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds. A significant application of this reaction is the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines (also known as 2-aryl-7-azaindoles) from 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and various boronic acids. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic system to facilitate the catalytic cycle. The resulting 2-aryl-7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1]
Mechanism of Action
The reaction follows the general catalytic cycle of the Suzuki-Miyaura coupling, which involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst oxidatively adds to the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. The base activates the organoboron compound to form a more nucleophilic boronate species, which facilitates this step.
-
Reductive Elimination: The two organic ligands (the 7-azaindole and the aryl group) on the Pd(II) complex couple and are eliminated, forming the final 2-aryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The 2-aryl-7-azaindole core is a key pharmacophore in the development of therapeutic agents, particularly in oncology and inflammatory diseases. The ability to readily diversify the aryl group at the 2-position using a wide range of boronic acids makes this reaction a cornerstone of medicinal chemistry programs.
-
Kinase Inhibitors: Many kinase inhibitors utilize the 7-azaindole scaffold as a hinge-binding motif. Derivatives synthesized through this method have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[2]
-
Enzyme Inhibitors: These compounds have been investigated as inhibitors for other enzyme classes. For instance, derivatives have been identified as potent inhibitors of human neutrophil elastase (HNE), a target for inflammatory diseases, and phosphodiesterase 4B (PDE4B), relevant for central nervous system disorders.[1][3]
The reaction's tolerance for a broad range of functional groups on the boronic acid partner allows for the synthesis of extensive compound libraries, enabling detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data Summary
| Entry | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 | Analogous System[4][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Analogous System |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 78 | Analogous System |
| 4 | 3-Pyridylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | 72 | Analogous System |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 88 | Analogous System[4][5] |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 2-MeTHF/H₂O | 100 | 12 | 75 | Analogous System |
Note: Yields are for isolated products and may vary based on the specific N-protecting group and halide (Br or I) on the 7-azaindole core. This table is intended as a guide for reaction development.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 350 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃) (e.g., 276 mg, 2.0 mmol), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 15 mg, 0.02 mmol).
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio). Degas the solvent by bubbling inert gas through it for at least 20 minutes.
-
Using a syringe, add the degassed solvent mixture (e.g., 10 mL) to the reaction flask.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
-
-
Purification and Analysis:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-1-tosyl-1H-pyrrolo[2,3-b]pyridine product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
Troubleshooting
-
Low Yield: Consider screening different palladium catalysts/ligands (e.g., Pd₂(dba)₃/XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems. Increasing the temperature or reaction time may also improve conversion.[1]
-
Protodeborylation of Boronic Acid: This side reaction can be minimized by ensuring strictly anhydrous and inert conditions before the addition of water and by using a higher equivalent of the boronic acid.
-
Removal of Tosyl Group: If the unprotected 7-azaindole is the final target, the tosyl group can be removed post-coupling under basic conditions, for example, by treatment with NaOH in methanol/water.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Functionalization of the 7-Azaindole Core: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of synthetic methodologies for the functionalization of the 7-azaindole core, a privileged scaffold in medicinal chemistry. It includes experimental protocols for key reactions, quantitative data summaries, and visual diagrams of reaction pathways and workflows.
The 7-azaindole nucleus is a critical structural motif in a multitude of biologically active compounds, including several approved drugs.[1][2] Its ability to act as a bioisostere of indole, coupled with the additional hydrogen bond acceptor provided by the pyridine nitrogen, makes it a highly attractive scaffold in drug discovery, particularly for kinase inhibitors.[3] This document outlines common and effective strategies for the chemical modification of the 7-azaindole ring system, enabling the synthesis of diverse compound libraries for therapeutic screening.
General Workflow for 7-Azaindole Functionalization
The functionalization of the 7-azaindole core can be approached through various strategies, often dictated by the desired regioselectivity and the nature of the substituent to be introduced. A general workflow typically involves the selection of a suitable starting material, which may be the parent 7-azaindole or a pre-functionalized derivative, followed by a specific chemical transformation to install the desired functionality.
Key Functionalization Strategies and Protocols
This section details experimental protocols for several key methods used to functionalize the 7-azaindole core.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying the 7-azaindole scaffold.[4][5] These reactions avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.
a. C-3 Chalcogenation (Sulfenylation, Selenylation, Thiocyanation)
A regioselective C-3 chalcogenation of NH-free 7-azaindoles can be achieved using an iodine-catalyzed system.[6]
Experimental Protocol: General Procedure for C-3 Sulfenylation [6]
-
To a dried round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equiv) and DMSO (0.2 M).
-
Add iodine (20 mol %) to the solution and stir for 5 minutes at room temperature.
-
Add the corresponding thiol (1.1 equiv) to the reaction mixture.
-
Stir the reaction at 80 °C for 6 hours in open air.
-
Upon completion (monitored by TLC), add water and a saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | 7-Azaindole | 4-Methylbenzenethiol | 3-((4-Methylphenyl)thio)-1H-pyrrolo[2,3-b]pyridine | 92 |
| 2 | 7-Azaindole | 4-Chlorobenzenethiol | 3-((4-Chlorophenyl)thio)-1H-pyrrolo[2,3-b]pyridine | 88 |
| 3 | 7-Azaindole | Pyridine-2-thiol | 3-(Pyridin-2-ylthio)-1H-pyrrolo[2,3-b]pyridine | 90 |
| 4 | 7-Azaindole | Diphenyl diselenide | 3-(Phenylselanyl)-1H-pyrrolo[2,3-b]pyridine | 85 |
| 5 | 7-Azaindole | Potassium thiocyanate | 3-Thiocyanato-1H-pyrrolo[2,3-b]pyridine | 78 |
Table 1: Representative yields for C-3 chalcogenation of 7-azaindole.[6]
Halogenation
Halogenated 7-azaindoles are versatile intermediates for further functionalization, particularly through cross-coupling reactions.[7] Regioselective bromination at the C-3 position can be achieved under mild conditions.[8]
Experimental Protocol: Regioselective C-3 Bromination [8]
-
Dissolve 7-azaindole (1.0 equiv) in acetonitrile.
-
Add copper(II) bromide (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the 3-bromo-7-azaindole.
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | 7-Azaindole | CuBr2 | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | 95 |
| 2 | 2-Methyl-7-azaindole | CuBr2 | 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | 92 |
| 3 | 5-Chloro-7-azaindole | CuBr2 | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | 90 |
Table 2: Yields for the C-3 bromination of 7-azaindole derivatives.[8]
Borylation
Borylated 7-azaindoles are key precursors for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.[9][10]
Experimental Protocol: Miyaura Borylation of a Halogenated 7-Azaindole [9]
-
To an oven-dried flask, add the halogenated 7-azaindole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol %).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Entry | Substrate | Catalyst | Product | Yield (%) |
| 1 | 4-Chloro-2-phenyl-7-azaindole | Pd(dppf)Cl2 | 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | 64 |
| 2 | 4-Chloro-2-(p-tolyl)-7-azaindole | XPhos Pd G2 | 2-(p-Tolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | 57 |
Table 3: Representative yields for the Miyaura borylation of 4-chloro-7-azaindoles.[9]
Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental for constructing C-C and C-N bonds, significantly expanding the chemical space accessible from functionalized 7-azaindoles.[4][11] The Suzuki-Miyaura coupling is a widely used method for this purpose.[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [12]
-
In a reaction vessel, combine the halogenated or borylated 7-azaindole (1.0 equiv), the corresponding boronic acid or aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol %), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv).
-
Add a suitable solvent system, such as a mixture of dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
| Entry | 7-Azaindole Substrate | Coupling Partner | Product | Yield (%) |
| 1 | 3-Bromo-7-azaindole | Phenylboronic acid | 3-Phenyl-7-azaindole | 85 |
| 2 | 6-Chloro-3-methyl-7-azaindole | 4-Methoxyphenylboronic acid | 3-Methyl-6-(4-methoxyphenyl)-7-azaindole | 93 |
| 3 | 4-Bromo-7-azaindole | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-7-azaindole | 75 |
Table 4: Examples of Suzuki-Miyaura cross-coupling reactions on the 7-azaindole core.[12]
Application in Kinase Inhibition
The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3] The N1-H and the N7 atom of the 7-azaindole core can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP.[2] This binding mode is a key factor in the potency and selectivity of many 7-azaindole-based kinase inhibitors.
These application notes and protocols provide a foundation for the strategic functionalization of the 7-azaindole core. Researchers can utilize these methodologies to generate novel derivatives for evaluation in drug discovery programs and other scientific investigations.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. a2bchem.com [a2bchem.com]
- 10. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening low molecular weight compounds (fragments) that typically bind to protein targets with low affinity. The structural simplicity of these fragments allows for a more efficient exploration of chemical space and often leads to lead compounds with superior physicochemical properties.
This document provides detailed application notes and protocols for the use of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a potential electrophilic fragment in FBDD campaigns, particularly those targeting proteins with nucleophilic residues such as cysteine. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors.[1][2] The introduction of a bromine atom at the 2-position, combined with the electron-withdrawing tosyl group on the pyrrole nitrogen, renders this fragment a mild electrophile suitable for covalent fragment screening. Covalent fragments can offer advantages such as increased potency and prolonged duration of action.[3]
Fragment Profile: this compound
This fragment is proposed as a tool for "covalent fragment screening" or "electrophilic FBDD". The primary mode of action is the formation of a covalent bond with a nucleophilic residue, typically a cysteine, on the target protein via a nucleophilic aromatic substitution reaction. The tosyl group serves to activate the C-Br bond, making it susceptible to nucleophilic attack, and can be removed in later stages of lead optimization.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | N/A |
| Molecular Formula | C₁₄H₁₁BrN₂O₂S | N/A |
| Molecular Weight | 351.22 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | N/A |
| "Rule of Three" Compliance | Partially compliant (MW > 300) | N/A |
Conceptual Signaling Pathway of Covalent Inhibition
The binding of an electrophilic fragment like this compound to a target protein, such as a kinase, can be conceptualized as a two-step process. Initially, the fragment non-covalently occupies a binding pocket in proximity to a nucleophilic residue. This is followed by the formation of a stable covalent bond, leading to irreversible inhibition of the protein's function and downstream signaling.
References
- 1. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine is yielding multiple products. What are the likely side reactions?
A1: The bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine, a 7-azaindole derivative, is an electrophilic aromatic substitution. While the primary and most reactive site is the C3 position on the pyrrole ring, several side reactions can lead to a mixture of products. The most common side reactions include:
-
Over-bromination: Introduction of a second bromine atom onto the ring system is a common issue, especially with an excess of the brominating agent or longer reaction times. The most likely dibrominated product is the 3,5-dibromo derivative, as the pyridine ring can also undergo electrophilic substitution.[1]
-
Isomeric Monobromination: While C3 is the most electron-rich position, bromination at other positions on the pyrrolo[2,3-b]pyridine core, though less favored, can occur. For instance, functionalization at the C2 position has been observed under certain conditions, such as regioselective metallation followed by quenching with an electrophile.[1] Bromination on the pyridine ring (e.g., at the C5 position) can also occur, particularly if the C3 position is already substituted.[1]
-
Degradation of Starting Material: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the degradation of the starting material or the desired product.
Q2: I am observing a significant amount of a dibrominated product. How can I favor the formation of the 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine?
A2: To promote selective monobromination at the C3 position and minimize the formation of dibrominated byproducts, consider the following strategies:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise or as a solution over time can help maintain a low concentration and reduce the likelihood of over-bromination.
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[1] Using NBS can help to control the reactivity and improve the selectivity for monobromination.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and enhance selectivity.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.
Q3: How can I purify the desired 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine from its isomers and di-brominated impurities?
A3: The purification of the target compound from its isomers and dibrominated byproducts can typically be achieved using column chromatography on silica gel. The polarity difference between the mono- and di-brominated species, as well as between the different isomers, should allow for their separation. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Careful monitoring of the fractions by TLC or LC-MS is crucial to isolate the pure desired product.
Q4: Is the tosyl protecting group stable under the bromination conditions?
A4: The tosyl group is generally a robust protecting group and is stable under the typical conditions used for the bromination of the 7-azaindole core, such as with NBS in various solvents.[2] There is no significant evidence to suggest that the tosyl group itself undergoes bromination or is cleaved during the reaction as a major side reaction.
Experimental Protocols
Below is a representative experimental protocol for the monobromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide.
Synthesis of 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Reagents and Materials:
-
1-Tosyl-1H-pyrrolo[2,3-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetic Acid
-
Sodium Acetate (NaOAc)
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Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
-
-
Procedure:
-
Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and sodium acetate (0.5 eq) in acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine as a solid.[1]
-
Quantitative Data Summary
The following table summarizes reported yields for bromination reactions of 7-azaindole derivatives. Note that direct comparative data for various conditions on 1-tosyl-1H-pyrrolo[2,3-b]pyridine is limited in the literature.
| Starting Material | Brominating Agent | Product | Yield | Reference |
| 4-Chloro-3-nitro-7-azaindole | NBS | 5-Bromo-4-chloro-3-nitro-7-azaindole | 90% | [1] |
| 4-Bromo-7-azaindole (N-tosylated in situ) | LDA, then I₂ | 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 85% | [1] |
Visual Troubleshooting Guide
The following diagram illustrates the main reaction pathway and potential side reactions during the bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine.
References
Technical Support Center: Pyrrolo[2,3-b]pyridine Bromination
Welcome to the technical support center for the bromination of pyrrolo[2,3-b]pyridine (also known as 7-azaindole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent over-bromination in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of pyrrolo[2,3-b]pyridine.
Issue 1: Over-bromination resulting in a mixture of di- and poly-brominated products.
Question: My reaction is yielding a mixture of di- and even tri-brominated pyrrolo[2,3-b]pyridines instead of the desired mono-brominated product. How can I improve the selectivity for mono-bromination?
Answer: Over-bromination is a common issue due to the electron-rich nature of the pyrrolo[2,3-b]pyridine ring system. To enhance selectivity for mono-bromination, consider the following strategies:
-
Choice of Brominating Agent: Employ a milder brominating agent. N-bromosuccinimide (NBS) is often a good choice for controlled mono-bromination at the C3 position. Copper(II) bromide (CuBr₂) is also reported to be effective for selective 3-bromination.[1]
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Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is crucial to minimize over-bromination.
-
Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0 °C or even lower can help to control the reaction rate and improve selectivity.
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Solvent: The choice of solvent can influence reactivity. Acetonitrile is a common solvent for regioselective bromination with CuBr₂.[1] For reactions with NBS, solvents like DMF or THF can be used.
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N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group, such as tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM), can modulate the electron density of the ring system and influence regioselectivity.[2][3]
Experimental Workflow for Selective Mono-bromination:
Caption: Workflow for selective mono-bromination of pyrrolo[2,3-b]pyridine.
Issue 2: Poor regioselectivity between C3 and other positions.
Question: I am observing a mixture of isomers, with bromination occurring at positions other than the desired C3 position. How can I improve regioselectivity?
Answer: The C3 position of pyrrolo[2,3-b]pyridine is generally the most electron-rich and kinetically favored site for electrophilic substitution. However, reaction conditions can influence regioselectivity.
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Protecting Groups: The use of an N-protecting group is a key strategy to direct bromination. For instance, an N-tosyl group can direct iodination to the C3 position, which can then be used in subsequent reactions.[4]
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Pre-functionalization: If a specific isomer is required, a strategy involving pre-functionalization of the ring followed by cyclization to form the pyrrolo[2,3-b]pyridine core can be employed.
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Enzymatic Halogenation: For highly selective halogenation, enzymatic methods using halogenases like the RebH enzyme variant can provide excellent regioselectivity, often exclusively yielding the 3-bromo derivative without di- or tri-halogenated byproducts.[5]
Troubleshooting Logic for Poor Regioselectivity:
Caption: Decision-making process for troubleshooting poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most reliable conditions for selective mono-bromination of unprotected pyrrolo[2,3-b]pyridine at the C3 position?
A1: For selective mono-bromination at the C3 position of unprotected pyrrolo[2,3-b]pyridine, the use of copper(II) bromide (CuBr₂) in acetonitrile at room temperature is a practical and high-yielding method.[1] Alternatively, N-bromosuccinimide (NBS) in a suitable solvent like DMF at 0 °C can also provide good selectivity.
Q2: How can I achieve bromination at the C5 position?
A2: Direct bromination at the C5 position of an unsubstituted pyrrolo[2,3-b]pyridine is challenging. A common strategy involves a multi-step synthesis. One approach is to first perform a di-bromination at C3 and C5, followed by selective removal of the C3-bromo group. Another approach involves the synthesis of the pyrrolo[2,3-b]pyridine ring from a pre-brominated pyridine precursor. For example, starting with 2,5-dibromo-2-aminopyridine can lead to the formation of 5-bromo-7-azaindole.[6]
Q3: What is the role of a protecting group on the pyrrole nitrogen during bromination?
A3: A protecting group on the pyrrole nitrogen serves several purposes:
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Modulates Reactivity: It can reduce the overall electron density of the pyrrole ring, thereby decreasing the likelihood of over-bromination.
-
Directs Regioselectivity: The steric and electronic properties of the protecting group can influence the position of bromination. For example, a bulky protecting group might hinder substitution at the C2 position.
-
Improves Solubility: Protecting groups can enhance the solubility of the substrate in organic solvents. Commonly used protecting groups include tosyl (Ts) and (2-(trimethylsilyl)ethoxy)methyl (SEM).[2][3]
Q4: Are there any "green" or more environmentally friendly methods for the bromination of pyrrolo[2,3-b]pyridine?
A4: Yes, there is growing interest in developing greener halogenation methods.
-
Enzymatic Halogenation: As mentioned earlier, using halogenase enzymes offers a highly selective and environmentally benign approach, typically performed in aqueous media at ambient temperatures.[5]
-
Flow Chemistry: Electrophilic bromination in a flow reactor can be a safer and more sustainable alternative to batch processes using molecular bromine.[7]
-
Alternative Brominating Agents: Using reagents like N-bromosuccinimide (NBS) is generally considered safer than using elemental bromine.
Data Presentation
The following table summarizes the reaction conditions and yields for the selective bromination of pyrrolo[2,3-b]pyridine derivatives from various literature sources.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 7-Azaindole | CuBr₂ (1.1) | Acetonitrile | Room Temp | 12 | 3-Bromo-7-azaindole | High | [1] |
| 4-chloro-3-nitro-7-azaindole | NBS (1.05) | Acetic Acid | 50 | 2 | 5-bromo-4-chloro-3-nitro-7-azaindole | 90 | [8] |
| 5-bromo-7-azaindole | NIS (1.1) | Acetonitrile | 50 | 2 | 5-bromo-3-iodo-7-azaindole | 69 | [4] |
| 7-Azaindole | Pyridinium perbromide (4.0) | Not specified | Not specified | Not specified | 3,5-Dibromo-7-azaindole | Not specified | [9] |
Experimental Protocols
Protocol 1: Selective C3-Bromination using Copper(II) Bromide
This protocol is adapted from a general procedure for the regioselective bromination of azaindoles.[1]
-
Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add copper(II) bromide (1.1 mmol, 1.1 eq.).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Selective C3-Bromination using N-Bromosuccinimide (NBS)
This is a general protocol for electrophilic bromination that can be adapted for pyrrolo[2,3-b]pyridine.
-
Preparation: Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 mmol, 1.05 eq.) portion-wise to the cooled solution over 15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]
Technical Support Center: Challenges in the Deprotection of N-Tosyl Azaindoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the deprotection of N-tosyl azaindoles.
Frequently Asked Questions (FAQs)
Q1: Why is the N-tosyl group generally difficult to remove from azaindoles?
A: The N-tosyl (p-toluenesulfonyl) group is a robust protecting group known for its high stability, which is why it is widely used in multi-step syntheses.[1] Its removal often requires harsh reaction conditions, such as strong bases, potent reducing agents, or high temperatures.[1][2] The stability of the N-S bond in N-tosyl amides makes cleavage challenging under mild conditions.
Q2: What are the most common methods for deprotecting N-tosyl azaindoles?
A: Common methods include:
-
Basic Hydrolysis: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents, often at elevated temperatures.[3]
-
Mild Basic Conditions: Cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol has proven to be a very mild and efficient method, particularly for azaindoles.[2]
-
Reductive Cleavage: Methods employing dissolving metals like sodium or lithium in ammonia, or reagents such as magnesium in methanol (Mg/MeOH).[2][4]
-
Acidic Hydrolysis: Using strong acids, although this can be incompatible with many functional groups.[5]
Q3: Which deprotection method is considered the mildest and most efficient for azaindoles?
A: The use of cesium carbonate (Cs₂CO₃) in a THF/methanol solvent system is a particularly mild, efficient, and convenient method for the deprotection of N-tosyl indoles and azaindoles.[2] Azaindoles, having lower pKa values than indoles, are better leaving groups and can often be deprotected at room temperature in a short amount of time using this method.[2]
Q4: How does the position of the nitrogen atom in the azaindole ring affect the deprotection reaction?
A: The pyridine nitrogen in the azaindole skeleton makes the N-H proton of the pyrrole ring more acidic compared to a standard indole.[2] This increased acidity facilitates the cleavage of the N-tosyl bond, generally allowing for faster and milder deprotection conditions compared to their indole counterparts.[2] For example, deprotection of N-tosyl azaindoles with cesium carbonate can be complete in as little as 30 minutes at ambient temperature.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete or No Deprotection
Question: I am observing low or no conversion of my N-tosyl azaindole to the desired free amine. What are the possible causes and solutions?
Answer: Incomplete deprotection is a common challenge that can be attributed to several factors:
-
Insufficiently Strong Conditions: The N-tosyl group is very stable.[1] If you are using mild reagents, they may not be effective for your specific substrate, especially if it contains electron-donating groups that slow the reaction.[2]
-
Solution: Switch to a more robust method, such as using a stronger base like NaOH in refluxing ethanol, or a reductive cleavage method. Alternatively, if using a milder method like cesium carbonate, increasing the temperature to reflux may be necessary.[2]
-
-
Incorrect Stoichiometry: Some methods require a specific stoichiometry to be effective. For the cesium carbonate method, at least 3 equivalents of the base are recommended to achieve a reasonable reaction rate.[2]
-
Solution: Optimize the amount of your reagent. Perform a small-scale experiment to determine the optimal stoichiometry for your specific substrate.
-
-
Poor Solubility: N-tosyl azaindoles can be highly lipophilic and may not be fully soluble in a single solvent like methanol, leading to slow or incomplete reactions.[2]
-
Solution: Use a mixed solvent system to improve solubility. A mixture of THF and methanol (e.g., 2:1) is often effective for cesium carbonate-mediated deprotection.[2]
-
Issue 2: Formation of Byproducts or Sample Degradation
Question: My reaction is yielding multiple byproducts, or my starting material is decomposing. How can I achieve a cleaner reaction?
Answer: The formation of byproducts often results from reaction conditions that are too harsh or incompatible with other functional groups on your molecule.
-
Harsh Basic Conditions: Strong bases like NaOH at high temperatures can lead to the degradation of sensitive substrates.[3]
-
Solution: Switch to the milder cesium carbonate method, which is often performed at room temperature and is compatible with a wider range of functional groups.[2]
-
-
Incompatible Functional Groups: Your substrate may contain functional groups that react under the deprotection conditions. For example, an ester group may undergo trans-esterification if the reaction is run in methanol.[2]
-
Solution: Carefully select your solvent and reagent. To avoid trans-esterification with an ester-containing substrate, you can switch the solvent from methanol to ethanol when using the cesium carbonate method.[2] Using a neutral deprotection method, if applicable to your substrate class, can also be beneficial.[6]
-
-
Side Reactions with Methanol: Using cesium carbonate in methanol can sometimes produce an N-methylated impurity that is difficult to remove during purification.[3]
-
Solution: Monitor the reaction closely and minimize reaction time. If N-methylation is a persistent issue, consider alternative methods that do not use methanol.
-
Issue 3: Difficulty with Product Purification
Question: The deprotection reaction appears to be successful, but I am having trouble purifying the final product. What are some common purification challenges and solutions?
Answer: Purification can be complicated by the byproducts of the deprotection reaction.
-
Acidic Byproducts: The reaction generates p-toluenesulfonic acid or its corresponding salt as a byproduct.
-
Solution: During the workup, a simple aqueous wash can help remove these water-soluble impurities. For the cesium carbonate method, the protocol involves evaporating the solvents, adding water to the residue, and filtering the solid product, which effectively removes the inorganic salts.[2]
-
-
Co-eluting Impurities: Some side products, such as the N-methylated impurity mentioned previously, may have similar polarity to the desired product, making chromatographic separation difficult.[3]
-
Solution: Adjust the reaction conditions to minimize the formation of the problematic byproduct. If the impurity is unavoidable, explore different chromatography conditions (e.g., different solvent systems, alternative stationary phases) or consider recrystallization to obtain an analytically pure sample.[2]
-
Data Presentation
Table 1: Comparison of Alkali Metal Carbonates for Deprotection of N-Tosyl-5-bromoindole Reaction performed with 3.0 equivalents of base in THF/MeOH at 22°C.
| Entry | Alkali Metal Carbonate | Additive | Conversion (Product/Starting Material) |
| 1 | Li₂CO₃ | — | <0.1 / 99.9 |
| 2 | Na₂CO₃ | — | <0.1 / 99.9 |
| 3 | K₂CO₃ | — | 36 / 64 |
| 4 | Cs₂CO₃ | — | >99 / 1 |
(Data sourced from Tetrahedron Letters, 47(36), 6425-6427)[2]
Table 2: Deprotection of Various N-Tosyl Indoles and Azaindoles with Cesium Carbonate Reaction performed with 3.0 equivalents of Cs₂CO₃ in THF/MeOH.
| Substrate (N-Tosyl-) | Temp (°C) | Time (h) | Yield (%) |
| Indole | 64 | 8 | 95 |
| 3-Methylindole | 64 | 8 | 97 |
| 5-Bromoindole | 22 | 15 | 99 |
| 5-Nitroindole | 0-5 | 0.5 | 90.4 |
| 7-Azaindole | 22 | 2 | >99 |
| 4-Azaindole | 22 | 0.5 | >99 |
(Data sourced from Tetrahedron Letters, 47(36), 6425-6427)[2]
Experimental Protocols
Protocol 1: General Procedure for N-Tosyl Deprotection using Cesium Carbonate [2][7]
-
Dissolution: Dissolve the N-tosyl azaindole (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), typically in a 2:1 ratio, at ambient temperature.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃) (3.0 equiv) to the solution.
-
Reaction: Stir the resulting mixture at ambient temperature (22°C). For less reactive substrates, the mixture can be heated to reflux (64°C).
-
Monitoring: Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 0.5-2 hours for azaindoles at room temperature).
-
Workup: Once the reaction is complete, evaporate the solvents under reduced pressure.
-
Isolation: Add water to the residue and stir for approximately 10 minutes. Collect the solid product by filtration, wash with water, and dry under vacuum to yield the deprotected azaindole.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography.[2]
Mandatory Visualization
Caption: General experimental workflow for the deprotection of N-tosyl azaindoles.
Caption: Troubleshooting flowchart for N-tosyl azaindole deprotection challenges.
Caption: Simplified mechanism of nucleophilic attack for N-S bond cleavage.
References
Technical Support Center: Purification of Crude 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Co-elution of Product with Impurities: Similar polarity of the product and impurities can lead to poor separation during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a well-chosen solvent mixture can improve separation. Consider using a different stationary phase if silica gel is not effective. |
| Product Loss During Extraction/Washing: The product may have some solubility in the aqueous phase, leading to loss during workup. | Ensure the pH of the aqueous phase is neutral or slightly basic before extraction. Use a less polar organic solvent for extraction if the product has high polarity. Minimize the number of aqueous washes. | |
| Incomplete Crystallization: The chosen recrystallization solvent may not be optimal, or the concentration of the product in the solution may be too low. | Screen a variety of solvents or solvent mixtures for recrystallization. Concentrate the solution by carefully evaporating some of the solvent. Try seeding the solution with a pure crystal of the product. | |
| Persistent Impurities in the Final Product | Formation of Di-brominated Byproduct: Over-bromination during the synthesis can lead to the formation of a di-brominated species that is difficult to separate. | Optimize the stoichiometry of the brominating agent in the preceding synthetic step. Careful column chromatography with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is crucial for separation.[1] |
| Unreacted Starting Material: Incomplete reaction can result in the presence of the starting material (1-tosyl-1H-pyrrolo[2,3-b]pyridine) in the crude product. | Monitor the reaction progress carefully by TLC to ensure complete consumption of the starting material. The starting material is typically more polar and should be separable by column chromatography. | |
| Solvent Adducts or Residual Solvents: Solvents used in the reaction or purification may be trapped in the final product. | Dry the purified product under high vacuum for an extended period. If a specific solvent is suspected, a co-evaporation with a different, more volatile solvent might be effective. | |
| Streaking or Tailing of Spots on TLC | Sample Overload: Applying too much sample to the TLC plate can cause streaking. | Dilute the sample before spotting it on the TLC plate. |
| Inappropriate Solvent System: The solvent system may be too polar or too non-polar for the compound. | Adjust the polarity of the eluent. A good starting point for method development is a mixture of hexanes and ethyl acetate. | |
| Compound Degradation on Silica Gel: The tosyl group can be sensitive to acidic conditions, and silica gel is slightly acidic. | Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent (e.g., 0.1-1%). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is column chromatography on silica gel.[1] A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is typically effective. Recrystallization can be used as a subsequent step to further enhance purity.
Q2: How can I monitor the purification process effectively?
A2: Thin-layer chromatography (TLC) is the best method to monitor the purification. For visualization, since the tosyl group provides some UV activity, a UV lamp (254 nm) can be used.[2] For compounds that are not strongly UV-active, staining with a potassium permanganate (KMnO₄) solution or a p-anisaldehyde stain is recommended.[1]
Q3: What are the ideal TLC conditions for this compound?
A3: A good starting solvent system for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., in a 4:1 or 3:1 ratio). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Q4: What are the most common impurities I should look for?
A4: The most likely impurities are the unreacted starting material (1-tosyl-1H-pyrrolo[2,3-b]pyridine) and the di-brominated byproduct. The starting material will be more polar (lower Rf on TLC), while the di-brominated product might have a similar polarity to the desired mono-brominated product, making separation challenging.
Q5: Is this compound stable during purification?
A5: While generally stable, prolonged exposure to the acidic surface of silica gel could potentially lead to some degradation or removal of the tosyl protecting group. To mitigate this, it is advisable to perform the chromatography as efficiently as possible and consider neutralizing the silica gel with a small amount of a basic modifier like triethylamine in the eluent if degradation is observed.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of crude this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a 4:1 mixture of hexanes:ethyl acetate. The target Rf for the product should be around 0.3.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general approach to recrystallizing the purified this compound. Solvent screening is recommended to find the optimal conditions.
Materials:
-
Purified this compound
-
Screening solvents (e.g., toluene, ethanol, ethyl acetate, hexanes, or mixtures thereof)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Filtration apparatus
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A patent for a similar compound, 5-bromo-7-azaindole, suggests recrystallization from toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Data Presentation
| Parameter | Typical Value | Notes |
| Molecular Weight | 351.22 g/mol | C₁₄H₁₁BrN₂O₂S |
| Appearance | White to off-white solid | |
| Purity (after column chromatography) | >95% | Purity can be assessed by HPLC or NMR. |
| Purity (after recrystallization) | >98% | Recrystallization can often remove minor impurities remaining after chromatography. |
| Typical Yield | 60-80% | Yields are highly dependent on the success of the preceding synthetic step and the care taken during purification. |
| Storage Conditions | 2-8°C, under an inert atmosphere | The compound should be protected from light and moisture. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of the target compound.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
A1: Low yields or reaction failure with bromopyridine substrates are common and can stem from several factors, often related to the inherent properties of the pyridine ring.
Common Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is particularly problematic for 2-bromopyridines.[1][2][3]
-
Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond of some bromopyridines can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[1]
-
Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. More electron-rich and bulky ligands can facilitate this step. For particularly challenging substrates, consider switching from a bromopyridine to the more reactive iodopyridine equivalent if synthetically feasible.[1][4]
-
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[3][5] It is often promoted by the basic reaction conditions and the presence of water.[5][6]
-
Homocoupling: Dimerization of the boronic acid or the bromopyridine can occur, especially in the presence of oxygen.[1][7]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[9]
-
Solution: Screen different bases and solvents. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[8][9] The solvent system often involves an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water to aid in dissolving the base.[8][10] Adjusting the solvent ratio can also improve reactant solubility.[8]
-
Q2: I am observing significant amounts of homocoupling product of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[1][7]
Troubleshooting Steps:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents are thoroughly degassed before use. The reaction flask containing all solid reagents should be evacuated and backfilled with an inert gas (argon or nitrogen) multiple times (at least 3 cycles) before adding the degassed solvents.[1][8]
-
Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. If the problem persists, screening alternative palladium sources or ligands may be beneficial.
-
Control Equivalents: In some cases, using a slight excess of the bromopyridine relative to the boronic acid can help favor the cross-coupling pathway.[11]
Q3: Which palladium catalyst and ligand combination is best for coupling bromopyridines?
A3: The optimal catalyst-ligand system is highly substrate-dependent. However, for the challenging coupling of bromopyridines, modern bulky and electron-rich phosphine ligands paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ often provide the best results.[1][12] Classical catalysts like Pd(PPh₃)₄ can also be effective, particularly for less sterically hindered substrates.[12][13]
Reagents/Intermediates Catalytic Species Product/Byproducts
>]; }
// Nodes for the catalytic cycle pd0 [label="Pd(0)Ln", fillcolor="#34A853", fontcolor="#FFFFFF", shape=circle]; oa_complex [label="R¹-Pd(II)L₂-X", fillcolor="#34A853", fontcolor="#FFFFFF"]; trans_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Input and output nodes aryl_halide [label="R¹-X\n(Bromopyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronic_acid [label="R²-B(OR)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="R¹-R²\n(Coupled Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronate [label="[R²-B(OR)₂(OH)]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="X⁻, B(OH)₃", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges representing the cycle pd0 -> oa_complex [label=" Oxidative\n Addition ", fontcolor="#202124"]; aryl_halide -> oa_complex [fontcolor="#202124"];
oa_complex -> trans_complex [label=" Transmetalation ", fontcolor="#202124"]; boronate -> oa_complex [fontcolor="#202124"];
trans_complex -> pd0 [label=" Reductive\n Elimination ", fontcolor="#202124"]; trans_complex -> product [fontcolor="#202124"];
// Base activation of boronic acid boronic_acid -> boronate [style=dashed, arrowhead=open, label="Activation", fontcolor="#5F6368"]; base -> boronate [style=dashed, arrowhead=open, fontcolor="#5F6368"];
// Byproduct formation oa_complex -> byproduct [style=invis]; // for layout base -> byproduct [style=invis];
} Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Condition Optimization
Table 1: Comparative Performance of Palladium Catalysts
This table summarizes the performance of different catalyst systems for the Suzuki coupling of 3-bromopyridine with phenylboronic acid. Note that conditions may vary slightly between studies, but the data provides a useful comparison.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [12] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [12] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [12] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | MeCN/H₂O | 80 | 1.5 | ~90 | [14] |
Data is representative and may be based on closely related analogs or generalized from literature.[12][13][15]
Table 2: Effect of Different Bases on Yield
The choice of base is crucial and can significantly impact the reaction outcome.[9]
| Bromopyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81 | [9] |
| 5-bromo-N-phenylpyridin-3-amine | 4-methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | High | [1][8] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.[8][15]
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the bromopyridine, arylboronic acid, base, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[15]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: General Procedure for Suzuki Coupling (Microwave Irradiation)
Microwave-assisted synthesis can often reduce reaction times and improve yields.[13]
Procedure:
-
Reagent Addition: In a microwave reaction vial, combine the bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).[8]
-
Solvent Addition: Add the chosen degassed solvent.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[13]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.[13]
Visualized Workflows
// Checks check_reagents [label="Check Reagents\n(Purity, Age, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is Catalyst/Ligand\nSystem Active?", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Conditions\n(Base, Solvent, Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; check_atmosphere [label="Was Reaction\nProperly Degassed?", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_reagents [label="Use fresh, pure reagents.\nVerify stoichiometry.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_catalyst [label="Use fresh catalyst.\nScreen bulky ligands\n(SPhos, XPhos).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_conditions [label="Screen different bases (K₃PO₄, Cs₂CO₃).\nScreen solvents (Dioxane, Toluene, DMF).\nIncrease temperature cautiously.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_atmosphere [label="Improve degassing procedure\n(Freeze-Pump-Thaw or longer sparging).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Side Reactions check_side_reactions [label="Side Reactions\nIdentified? (TLC/LCMS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling Observed", fillcolor="#FBBC05", fontcolor="#202124"]; protodeboronation [label="Protodeboronation Observed", fillcolor="#FBBC05", fontcolor="#202124"]; sol_protodeboronation [label="Use anhydrous solvents.\nUse boronic ester (pinacol)\nor trifluoroborate salt.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End end_point [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_reagents [label="No"]; check_reagents -> sol_reagents [label="No"]; sol_reagents -> check_catalyst;
start -> check_catalyst [label="Yes"]; check_catalyst -> sol_catalyst [label="No"]; sol_catalyst -> check_conditions;
check_catalyst -> check_conditions [label="Yes"]; check_conditions -> sol_conditions [label="No"]; sol_conditions -> check_atmosphere;
check_conditions -> check_atmosphere [label="Yes"]; check_atmosphere -> sol_atmosphere [label="No"]; sol_atmosphere -> check_side_reactions;
check_atmosphere -> check_side_reactions [label="Yes"];
check_side_reactions -> homocoupling [label="Yes"]; homocoupling -> sol_atmosphere;
check_side_reactions -> protodeboronation [label="Yes"]; protodeboronation -> sol_protodeboronation; sol_protodeboronation -> end_point;
check_side_reactions -> end_point [label="No"]; } Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Buchwald-Hartwig amination reactions. Find answers to frequently asked questions and follow our troubleshooting guide to improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Buchwald-Hartwig amination?
Low yields in Buchwald-Hartwig amination can stem from a variety of factors, including:
-
Catalyst and Ligand Issues: Inactive catalyst, inappropriate ligand choice for the specific substrates, or catalyst decomposition. The use of pre-catalysts is often preferred as they provide cleaner formation of the active catalytic species.[1]
-
Base Selection: The strength and solubility of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.[2][3][4]
-
Solvent Effects: The polarity and solubility properties of the solvent can significantly impact the reaction rate and yield. Common solvents include toluene, dioxane, and THF.[3][5]
-
Reaction Temperature: The temperature needs to be optimized; it can range from room temperature to over 100°C.[6]
-
Reactant Quality: Impurities in the aryl halide, amine, or solvent can poison the catalyst. The presence of water can also be detrimental.
-
Substrate Compatibility: Sterically hindered substrates or certain functional groups on the reactants can inhibit the reaction.[1][7]
-
Reaction Setup and Atmosphere: Inadequate exclusion of oxygen and moisture can deactivate the palladium catalyst.
Q2: How do I choose the right ligand for my reaction?
The choice of ligand is crucial and depends heavily on the nature of the amine and the aryl halide.[3] Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of oxidative addition and reductive elimination.[8]
-
For primary amines: BrettPhos is often a good choice.[7]
-
For secondary amines: RuPhos is a suitable ligand.[7]
-
For amides: tBuBrettPhos has been designed for these less nucleophilic substrates.[7]
-
For aryl chlorides: The amination of aryl chlorides can be particularly challenging and often requires bulky phosphine ligands to achieve reasonable yields.[6] NIXANTPHOS has been shown to be highly active for the amination of unactivated aryl chlorides.[9]
Q3: What is the role of the base, and which one should I use?
The base plays a critical role in deprotonating the amine, which allows it to coordinate to the palladium center.[6] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.[3]
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): These are commonly used and often lead to higher reaction rates.[3][7] However, they are incompatible with many sensitive functional groups like esters and nitro groups.[7]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures and catalyst loadings.[3][7]
Q4: Can the choice of solvent affect my reaction yield?
Yes, the solvent can have a significant impact on the reaction.[10] A suitable solvent should dissolve the reactants and the catalyst complex.[3]
-
Aprotic, non-polar solvents (e.g., toluene, m-xylene): These are classic solvents for this reaction and often provide high selectivity.[10]
-
Ethereal solvents (e.g., dioxane, THF): These are also commonly used.[3][5]
-
Polar aprotic solvents: In some cases, these can be used, but they may lead to different product distributions.
-
Water: Some protocols have been developed for Buchwald-Hartwig amination in aqueous systems.[5]
Q5: My aryl iodide substrate is giving a low yield. What could be the problem?
Contrary to what is observed in many other cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig amination. The iodide anion formed during the reaction can have an inhibitory effect by forming unreactive palladium dimers.[7][11] Using a less polar solvent like toluene can sometimes mitigate this issue by reducing the solubility of the iodide salt.[7] The general reactivity order of aryl halides in this reaction is often found to be Ar-Br > Ar-Cl > Ar-I.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields.
Diagram: Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low yields.
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or moisture. | Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrate combination. | Screen different classes of ligands. For sterically hindered substrates, consider bulkier ligands.[3][6] | |
| Incorrect Base: The base may be too weak to deprotonate the amine or may not be sufficiently soluble in the reaction solvent. | Switch to a stronger base like NaOt-Bu or LiHMDS if functional groups permit. Consider using a more soluble base like Cs₂CO₃.[3][7] | |
| Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature. Typical temperatures range from 80-100°C.[6][12] | |
| Starting material is consumed, but the desired product yield is low | Side Reactions: Competing side reactions such as hydrodehalogenation (reduction of the aryl halide) or β-hydride elimination may be occurring.[11] | Optimize the ligand and base combination. Bulky ligands can often suppress β-hydride elimination. |
| Product Decomposition: The product may be unstable under the reaction conditions. | Try running the reaction at a lower temperature for a longer time. If the product is base-sensitive, consider using a weaker base. | |
| Catalyst Poisoning: Functional groups on the substrates (e.g., azo groups) or impurities in the reagents can poison the palladium catalyst.[7] | Purify all reagents and solvents thoroughly. If a specific functional group is suspected of poisoning the catalyst, it may need to be protected. | |
| Reaction is inconsistent or not reproducible | Variable Reagent Quality: The purity of reagents, especially the amine and solvent, can vary between batches. | Use reagents from a reliable source and purify them if necessary. Ensure solvents are anhydrous. |
| Inconsistent Reaction Setup: Variations in the inert atmosphere, stirring rate, or heating can affect the outcome. | Standardize the experimental procedure. Ensure efficient stirring, especially for heterogeneous mixtures.[3] |
Data on Reaction Parameters
The following tables provide a summary of how different reaction parameters can influence the yield of the Buchwald-Hartwig amination. Note that the optimal conditions are highly substrate-dependent.
Table 1: Comparison of Common Bases
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings.[7] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[7] |
| LiHMDS | Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.[7] | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[7] |
| Cs₂CO₃ | Provides excellent functional group tolerance and is often the most efficient weak base.[7] | More expensive and can be difficult to stir on a large scale.[7] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive. Often efficient for the arylation of amides.[7] | Can require higher catalyst loadings and longer reaction times.[7] |
| DBU | A soluble, organic base that can lead to homogeneous reaction conditions, which is advantageous for flow chemistry.[13] | May require specific ligand systems (e.g., XantPhos) and optimization to achieve high yields.[13] |
Table 2: General Guide for Ligand Selection
| Ligand Class | Examples | Typical Applications |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly versatile and effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered amines.[8][14] |
| Ferrocenyl Phosphines | dppf | Good for a variety of C-N couplings. |
| Bidentate Ligands | BINAP, Xantphos | Often used to prevent catalyst deactivation and can be effective for a range of substrates.[6][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Can be effective, particularly for electron-rich aryl chlorides. |
Experimental Protocols
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a representative protocol and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a septum
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base to the reaction vial.
-
Inert Atmosphere: Seal the vial with the septum and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the amine followed by the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle can aid in troubleshooting. For instance, if the oxidative addition is slow, a more electron-rich ligand might be beneficial. If reductive elimination is the rate-limiting step, a bulkier ligand could help.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The key steps in the palladium-catalyzed C-N bond formation.[6][7][11][15][16]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Poisoning in Palladium Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent catalyst poisoning in palladium cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium cross-coupling reactions?
A1: Palladium catalysts are sensitive to a variety of substances that can act as poisons, leading to partial or total deactivation. These poisons typically function by strongly adsorbing to the metal surface, blocking active sites.[1]
Common classes of catalyst poisons include:
-
Sulfur Compounds: Thiols, thioethers, and even elemental sulfur can irreversibly bind to palladium.[2]
-
Cyanides: Excess cyanide ions can disrupt every step of the catalytic cycle, forming inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[3][4]
-
Halides: While a necessary component of the reaction, excess halide ions, particularly iodide, can form inactive M₂PdX₄ species and inhibit the catalyst.
-
Water/Moisture: In certain reactions, such as cyanations, trace amounts of water can lead to the formation of highly reactive poisons like HCN.[3][4]
-
Coordinating Functional Groups: Starting materials or products containing functional groups like nitriles, nitro compounds, oximes, and certain nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.[1]
-
Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
-
Phosphine Ligand Degradation Products: Phosphine ligands can oxidize or otherwise degrade, and their byproducts can sometimes inhibit the catalytic cycle.
Q2: My reaction has turned black, and the conversion has stalled. What does this indicate?
A2: The formation of a black precipitate, commonly referred to as "palladium black," is a visual indicator of catalyst decomposition and agglomeration. The catalytically active species is a soluble, monomeric Pd(0) complex. When this complex is unstable, it can decompose and aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles.
This is often caused by:
-
Oxygen exposure: Failure to properly degas solvents is a primary cause.
-
Ligand degradation or dissociation: The ligand's role is to stabilize the Pd(0) center. If the ligand is unstable or dissociates, the palladium will aggregate.
-
High temperatures: Excessive heat can accelerate catalyst decomposition.
Q3: How can I prevent catalyst poisoning before starting my reaction?
A3: Proactive measures are the most effective way to avoid catalyst poisoning.
-
Reagent Purification: Ensure starting materials are of high purity. Liquid reagents can be distilled or passed through a plug of activated alumina.[5] Amines, in particular, should be purified as trace impurities can halt a reaction.
-
Rigorous Degassing: Solvents must be thoroughly deoxygenated. The most effective method is "freeze-pump-thaw," but repeated evacuation under vacuum while sonicating is also a rapid and efficient alternative.[5][6]
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon). The reaction vessel should be evacuated and backfilled with the inert gas three times before adding reagents.[5]
-
Proper Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which form strong bonds with palladium, enhancing the stability of the active catalytic species.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling
Your Suzuki-Miyaura reaction is sluggish or has failed to proceed to completion.
| Potential Cause | Diagnostic Questions | Suggested Solution |
| Catalyst Poisoning | Have you checked the purity of your aryl halide and boronic acid? Are there any sulfur-containing functional groups? | Purify starting materials. If sulfur is suspected, consider pre-treatment with a scavenger or using a more robust catalyst system. |
| Inefficient Pre-catalyst Reduction | Are you using a Pd(II) source (e.g., Pd(OAc)₂)? | Ensure your conditions (base, solvent) are suitable for in-situ reduction to Pd(0). Alternatively, switch to a pre-formed Pd(0) catalyst or a pre-catalyst designed for easy activation. |
| Oxygen Contamination | Was the solvent thoroughly degassed? Was the reaction set up under a robust inert atmosphere? | Review your degassing and inert atmosphere techniques. See "Experimental Protocol 1: Rigorous Solvent Degassing." |
| Base Incompatibility | Is the base strong enough to activate the boronic acid? Is it compatible with your functional groups? | If using base-labile groups like esters, consider using a milder base like KF instead of strong bases like NaOtBu.[8] |
Issue 2: Stalled Buchwald-Hartwig Amination
Your C-N coupling reaction is not reaching full conversion.
| Potential Cause | Diagnostic Questions | Suggested Solution |
| Iodide Inhibition | Are you using an aryl iodide? | Iodide generated during the reaction can be inhibitory.[9] Consider running the reaction in a less polar solvent like toluene to precipitate the iodide salt, or use a biphasic system to move the iodide into an aqueous phase.[10] |
| Inappropriate Ligand | Is your amine substrate particularly bulky or is it a heteroaryl amine? | The choice of ligand is critical and depends on the nucleophile. For challenging amines, screen different ligands. Bulky, electron-rich ligands are often required.[9][11] |
| Base Selection | Is your base strong enough but also compatible with your substrates? | Strong bases like NaOtBu or LHMDS are common.[9] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be needed, though this might require higher temperatures.[12] |
| Catalyst Poisoning by Substrate | Does your amine or aryl halide contain other coordinating groups (e.g., azo groups, certain heterocycles)? | Functional groups like azo moieties can act as catalyst poisons.[12] If possible, modify the synthetic route or use a protecting group strategy. |
Data Presentation: Catalyst Poison & Scavenger Efficiency
Table 1: Impact of Sulfur Coverage on Palladium Catalyst Activity Data conceptualized from studies on sulfur poisoning effects.
| Sulfur Coverage on Pd Surface | Effect on Alkyne Hydrogenation | Effect on Alkene Hydrogenation | Mechanism of Deactivation |
| Low (<30%) | Minor impact | Significant reduction in rate | Electronic effect: Sulfur depletes electron density from the metal, weakening alkene adsorption.[2] |
| High (>60%) | Significant reduction in rate | Complete deactivation | Geometric effect: Physical blocking of active sites by sulfur adsorbates.[2] |
Table 2: Efficiency of Metal Scavenger Resins for Palladium Removal Data compiled from scavenger user guides.[13][14]
| Scavenger Resin | Support | Functional Group | Typical Conditions | Palladium Removal Efficiency |
| MP-TMT | Polystyrene | Trithiocyanuric Acid | 5 equiv., Room Temp, 16h | Reduces Pd from ~800 ppm to <10 ppm. |
| Si-TMT | Silica | Trithiocyanuric Acid | Gravity flow through cartridge | Highly effective for complete Pd removal in a single pass. |
| Si-Thiol | Silica | Thiol | Gravity flow through cartridge | Effective, but generally less efficient than Si-TMT for Pd. |
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This is the most effective method for removing dissolved oxygen from reaction solvents.[6]
-
Preparation: Place the required volume of solvent in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 3-5 minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat steps 2-4 for a total of three cycles.
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Removal of Catalyst Poisons using a Scavenger Resin (Batch Method)
This protocol describes a general method for removing impurities that may act as catalyst poisons from a solution of a starting material.
-
Selection: Choose a scavenger resin with an affinity for the suspected poison (e.g., a thiol-based scavenger for soft metals, or an amine-based scavenger for acidic impurities).
-
Preparation: Dissolve the starting material in a suitable, unreactive solvent.
-
Addition of Scavenger: Add 3-5 equivalents of the selected scavenger resin to the solution.
-
Agitation: Stir the mixture at room temperature. The required time can range from 1 to 16 hours. The progress can be monitored by analyzing the solution for the impurity.
-
Filtration: Once the scavenging is complete, remove the resin by filtration. Wash the resin with a small amount of clean solvent.
-
Concentration: The purified starting material is in the filtrate, which can be concentrated under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for failed palladium cross-coupling reactions.
Caption: Mechanisms of palladium catalyst deactivation by common poisons.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How To [chem.rochester.edu]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sopachem.com [sopachem.com]
- 14. biotage.com [biotage.com]
Technical Support Center: The Effect of Base on Heck Reactions with Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed Heck reaction with bromopyridine substrates. The guidance is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Heck reaction with bromopyridines?
The base plays a crucial role in the Heck reaction's catalytic cycle. Its primary function is to neutralize the hydrogen halide (e.g., HBr from bromopyridine) that is generated during the β-hydride elimination step.[1][2] This neutralization is essential to regenerate the active Pd(0) catalyst from the Pd(II) intermediate, allowing the catalytic cycle to continue.[1][3] Without a base, the reaction would stall after a single turnover.
Q2: What are the most common types of bases used for Heck reactions involving bromopyridines?
A variety of bases can be employed, and they generally fall into two categories:
-
Inorganic Bases: These are frequently used and include salts like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium acetate (NaOAc), and potassium phosphate (K₃PO₄).[1][4][5][6]
-
Organic Amine Bases: Tertiary amines such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are also common choices.[1][2][7]
The selection between an organic or inorganic base can significantly influence the reaction's success.[2][4]
Q3: How does the choice of base impact the reaction outcome with bromopyridine substrates?
The choice of base is critical and can affect reaction rate, yield, and the formation of side products.[2][4] Bromopyridines present a unique challenge as the pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[8][9] The base can influence this interaction. Furthermore, strong organic bases like triethylamine can sometimes lead to a side reaction known as hydrodehalogenation (debromination), where the bromine atom is replaced by hydrogen.[8][10] Weaker inorganic bases are often preferred to minimize this side reaction.[8]
Q4: My reaction shows significant formation of the debrominated pyridine side product. Could the base be the cause?
Yes, the base is a likely cause. The formation of a debrominated product is a common side reaction known as hydrodehalogenation.[8] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended alkene.[8] Tertiary amine bases, such as triethylamine, have been reported to act as hydride donors, promoting this unwanted pathway.[10]
To prevent this, consider the following:
-
Switch from an organic amine base to an inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium acetate (NaOAc).[8]
-
Ensure all reagents and solvents are pure and free of potential hydride-donating impurities.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
-
Possible Cause 1: Catalyst Inhibition. The nitrogen atom in the bromopyridine substrate can coordinate to the palladium center, deactivating the catalyst.[9]
-
Troubleshooting Step: The choice of base can modulate this effect. Screen a panel of different bases, including both a bulky organic amine (e.g., DIPEA) and inorganic salts (e.g., K₂CO₃, K₃PO₄). The optimal base can vary depending on the specific bromopyridine isomer and alkene partner.
-
Possible Cause 2: Inappropriate Base Strength. The base may be too weak to effectively promote the regeneration of the Pd(0) catalyst.
-
Troubleshooting Step: If using a mild base like sodium acetate, try a stronger base such as potassium carbonate or potassium phosphate.
-
Possible Cause 3: Poor Base Solubility. Inorganic bases often have limited solubility in common organic solvents, which can slow down the reaction.
-
Troubleshooting Step: Ensure vigorous stirring. Consider switching to a more polar aprotic solvent like DMF or NMP to improve solubility.[2] Alternatively, using cesium carbonate (Cs₂CO₃), which is generally more soluble than K₂CO₃, can be beneficial.
Issue 2: Formation of Palladium Black
-
Possible Cause: Catalyst Decomposition. The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) species from the catalytic cycle, leading to deactivation.[9] This can be triggered by high temperatures or an insufficient concentration of stabilizing ligands.[9]
-
Troubleshooting Step: While not directly related to the base's primary role, the overall reaction conditions, including the base, contribute to the stability of the catalytic complex. Ensure the chosen base is not promoting catalyst decomposition at the reaction temperature. Using well-defined ligands to stabilize the palladium catalyst is the most direct way to prevent this issue.[9]
Data Presentation: Effect of Base on Heck Reaction with Bromopyridines
The following table summarizes reaction conditions from various studies, highlighting the impact of the base on the reaction outcome.
| Substrate | Alkene | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromopyridine | Butyl acrylate | K₂CO₃ | Toluene | 130 | 78 |
| 2-Amino-5-bromo-4-methylpyridine | Styrene | Et₃N | DMF | 100 | N/A |
| 6-Bromonicotinonitrile | n-Butyl acrylate | Et₃N | NMP | 120-140 | N/A |
| 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | >95 |
| Bromobenzene | Styrene | K₂CO₃ | DMF | 60 | 92 |
Note: 4-Bromoacetophenone and Bromobenzene are included as model aryl bromides to demonstrate common base/solvent systems that can be adapted for bromopyridines.
Experimental Protocols
General Protocol for Heck Coupling of 3-Bromopyridine with Butyl Acrylate
This protocol is adapted from a published methodology for the Heck reaction of 3-bromopyridine.[6]
Materials:
-
3-Bromopyridine
-
Butyl acrylate
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Supramolecular Ligand L (as described in the reference) or an appropriate phosphine ligand
-
Toluene (anhydrous)
-
Schlenk tube and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add potassium carbonate (0.15 mmol, 3.0 equiv.).
-
Under an argon atmosphere, add the palladium precatalyst Pd(OAc)₂ (0.005 mmol, 0.1 equiv.) and the ligand (0.01 mmol, 0.2 equiv.).
-
Add 3-bromopyridine (0.05 mmol, 1.0 equiv.) and anhydrous toluene (1 mL).
-
Add the coupling partner, butyl acrylate (0.15 mmol, 3.0 equiv.), to the mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction vigorously for the specified time (e.g., 1-24 hours), monitoring its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
managing reaction temperature for regioselective bromination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in regioselective bromination reactions. Below, you will find information to help you manage reaction temperature and other critical parameters to achieve the desired product selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aromatic bromination is resulting in a mixture of ortho and para isomers. How can I improve para-selectivity?
A1: Achieving high para-selectivity in electrophilic aromatic substitution is often a matter of controlling the reaction temperature. Lowering the temperature generally favors the formation of the para-product. For instance, in the bromination of catechol with N-bromosuccinimide (NBS) and fluoroboric acid, conducting the initial phase of the reaction at -30 °C can lead to a 100% yield of the 4-brominated product.[1][2][3] Running the same reaction at room temperature is more likely to produce a mixture of isomers.[1][2][3] This is because at lower temperatures, the reaction is under kinetic control, and the transition state leading to the para product is favored. At higher temperatures, the reaction can approach thermodynamic control, allowing for the formation of the more stable ortho isomer in some cases, or simply less selectivity due to increased collision energy.[2][3]
Q2: I am attempting a benzylic bromination, but I'm observing significant formation of the dibrominated product. What can I do to improve selectivity for the monobrominated product?
A2: The formation of dibrominated byproducts in benzylic bromination is a common issue, often exacerbated by elevated temperatures. To enhance the selectivity for the monobrominated product, consider the following:
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity. For example, in the photochemical bromination of 4-nitrotoluene with NBS, excellent selectivity (99%) for the monobrominated product was observed at 20°C and 40°C, but this decreased to 93% at 60°C.[4] In some cases, cooling the reaction to 0°C can provide excellent control over selectivity.[4]
-
Controlled Addition of Brominating Agent: Slow, portion-wise addition of the brominating agent (e.g., NBS) can help maintain a low concentration of the reagent in the reaction mixture, thereby reducing the likelihood of over-bromination.[5]
-
Stoichiometry: Use a stoichiometry of 1:1 or slightly less of the brominating agent to the substrate to minimize the availability of the reagent for a second bromination event.[5]
Q3: My reaction is highly exothermic and difficult to control, leading to poor regioselectivity. What are the best practices for managing the reaction temperature?
A3: Many bromination reactions are exothermic, and failure to control the heat generated can lead to a loss of selectivity and the formation of side products.[1][6] Effective temperature management strategies include:
-
Slow Reagent Addition: Add the brominating agent slowly and in a controlled manner to allow the cooling system to dissipate the heat generated.[7] For larger-scale reactions, using a syringe pump for liquid reagents or an addition funnel for solids is recommended.[7][8]
-
Efficient Cooling: Ensure your cooling bath is adequate for the scale of the reaction. For highly exothermic reactions, a dry ice/acetone bath may be necessary to maintain very low temperatures.[1] Vigorous stirring is also crucial to ensure efficient heat transfer from the reaction mixture to the cooling bath.[6]
-
Pre-cooling: Cool the reaction vessel and the solution of the starting material before beginning the addition of the brominating agent.[6]
-
Dilution: Using a more dilute solution can help to moderate the reaction rate and the rate of heat evolution.[6]
Q4: How does temperature influence the choice between kinetic and thermodynamic products in bromination reactions?
A4: Temperature is a critical factor in determining whether a reaction is under kinetic or thermodynamic control, which directly impacts the regioselectivity.
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest, meaning it has the lowest activation energy.[9][10][11] This is referred to as the kinetic product.
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the major product will be the most stable one, which has the lowest overall Gibbs free energy.[9][10][11] This is known as the thermodynamic product.
For example, in the electrophilic addition of HBr to 1,3-butadiene, the 1,2-adduct is the kinetic product and predominates at low temperatures (e.g., 0°C), while the more stable 1,4-adduct is the thermodynamic product and is the major product at higher temperatures (e.g., 40°C).[10][12]
Data Presentation
Table 1: Effect of Temperature on Regioselectivity in Bromination Reactions
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Major Product | Selectivity/Yield | Reference |
| 4-Nitrotoluene | NBS | Acetonitrile | 20 | 4-Nitrobenzyl bromide | 99% selectivity | [4] |
| 4-Nitrotoluene | NBS | Acetonitrile | 40 | 4-Nitrobenzyl bromide | 99% selectivity | [4] |
| 4-Nitrotoluene | NBS | Acetonitrile | 60 | 4-Nitrobenzyl bromide | 93% selectivity | [4] |
| Catechol | NBS/HBF₄ | Acetonitrile | -30 to RT | 4-Bromocatechol | 100% yield | [1][2][3] |
| 1,3-Butadiene | HBr | - | 0 | 1,2-adduct | 71% | [12] |
| 1,3-Butadiene | HBr | - | 40 | 1,4-adduct | 85% | [12] |
Experimental Protocols
Protocol 1: Regioselective para-Bromination of Catechol
-
Objective: To achieve highly selective para-bromination of catechol.
-
Materials: Catechol, N-bromosuccinimide (NBS), Fluoroboric acid (HBF₄), Acetonitrile.
-
Procedure:
-
Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add N-bromosuccinimide and a catalytic amount of fluoroboric acid to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to afford 4-bromobenzene-1,2-diol.[1][2][3]
-
Protocol 2: Selective Monobromination of 4-Nitrotoluene
-
Objective: To achieve selective monobromination of 4-nitrotoluene at the benzylic position.
-
Materials: 4-Nitrotoluene, N-Bromosuccinimide (NBS), Acetonitrile, light source (e.g., 30W white lamp).
-
Procedure:
-
Prepare a 0.5 M solution of 4-nitrotoluene in acetonitrile.
-
Add 1.05 equivalents of NBS to the solution.
-
Maintain the reaction temperature at 40°C while irradiating the mixture with a 30W white lamp.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and proceed with workup and purification.[4]
-
Visualization
Caption: Temperature's role in directing bromination regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
removal of tosyl protecting group without affecting other functional groups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the selective removal of tosyl (Ts) protecting groups while preserving other functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a tosyl group?
A1: The most common methods for tosyl group removal involve either reductive cleavage or acidic conditions. Reductive methods are generally milder and more selective. Common reagents for reductive cleavage include magnesium in methanol (Mg/MeOH), samarium(II) iodide (SmI₂), and sodium naphthalenide.[1][2] Acidic cleavage typically requires harsh conditions, such as using concentrated hydrobromic acid (HBr) in acetic acid or concentrated sulfuric acid (H₂SO₄).[3]
Q2: How do I choose the right deprotection method for my substrate?
A2: The choice of deprotection method depends on the stability of other functional groups in your molecule.
-
For substrates with acid-sensitive groups (e.g., Boc protecting groups, acetals), reductive cleavage is preferred.
-
For substrates sensitive to reducing agents, acidic cleavage might be an option, provided other functional groups are stable to strong acids.
-
The orthogonality of protecting groups is a key consideration. For instance, a Boc group can be removed with acid while a tosyl group remains, and a tosyl group can be reductively cleaved without affecting the Boc group.[4]
Q3: Is the tosyl group stable to basic conditions?
A3: Yes, the N-tosyl group is generally stable under neutral, mildly acidic, and basic conditions.[4] This stability allows for the use of base-labile protecting groups in the presence of a tosyl group.
Q4: What does "orthogonal protection" mean in the context of tosyl groups?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different reaction conditions.[5] For example, in a molecule containing both a Boc-protected amine and a tosyl-protected alcohol, the Boc group can be removed with acid without affecting the tosyl group. Subsequently, the tosyl group can be removed using a reductive method that does not affect other functional groups.[4]
Troubleshooting Guides
This section addresses specific issues you might encounter during the deprotection of tosyl groups.
Issue 1: Incomplete or No Deprotection
-
Question: My deprotection reaction is not proceeding to completion, and I'm recovering my starting material. What could be the problem?
-
Answer:
-
Insufficiently Strong Reagents: The tosyl group is very stable and often requires forcing conditions for cleavage.[6] If you are using milder conditions, they may not be effective for your specific substrate.
-
Solution: Consider switching to a more powerful deprotection method. For reductive cleavage, ensure your reagents are fresh and active. For acidic cleavage, you may need to increase the temperature or use a stronger acid.
-
-
Poor Reagent Quality: Reductive reagents like Mg, SmI₂, and sodium naphthalenide are sensitive to air and moisture.
-
Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Steric Hindrance: Bulky substituents near the tosyl group can hinder the approach of the deprotecting agent.
-
Solution: You may need to use longer reaction times, higher temperatures, or a less sterically hindered deprotecting agent.
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is consuming the starting material, but I am observing unexpected side products. What is happening?
-
Answer:
-
Reaction with Other Functional Groups: The deprotection conditions might be affecting other functional groups in your molecule.
-
Solution: Carefully review the compatibility of all functional groups with the chosen deprotection method. For example, strong acidic conditions can remove other acid-labile protecting groups like Boc or cleave ethers.[7] Reductive conditions might reduce other functional groups like aldehydes, ketones, or esters.
-
-
Rearrangement or Elimination: Harsh acidic conditions can sometimes lead to carbocation rearrangements or elimination reactions, especially with secondary or tertiary alcohols that have been tosylated.
-
Solution: Opt for milder, reductive deprotection methods.
-
-
Use of Scavengers: During acidic deprotection, reactive carbocation intermediates can form.
-
Solution: Add a scavenger, such as phenol or thioanisole, to trap these reactive species and prevent side reactions.
-
-
Issue 3: Low Yield of the Deprotected Product
-
Question: The deprotection is working, but my isolated yield is low. What are the possible reasons?
-
Answer:
-
Work-up Issues: The deprotected product, especially amines, can be water-soluble, leading to loss during aqueous work-up.
-
Solution: Carefully extract the aqueous layer multiple times with an appropriate organic solvent. Adjusting the pH of the aqueous layer before extraction can also improve recovery.
-
-
Purification Challenges: The polarity of the product may be significantly different from the starting material, requiring optimization of the purification method (e.g., column chromatography, crystallization).
-
Solution: Monitor the reaction by TLC to determine the appropriate solvent system for purification.
-
-
Product Instability: The deprotected product might be unstable under the reaction or work-up conditions.
-
Solution: If possible, use milder deprotection conditions and perform the work-up at a lower temperature.
-
-
Data Presentation: Comparison of Tosyl Deprotection Methods
| Deprotection Method | Reagents and Conditions | Substrate Type | Typical Yield (%) | Typical Reaction Time | Key Considerations & Functional Group Compatibility |
| Reductive Cleavage | |||||
| Magnesium/Methanol | Mg turnings, anhydrous MeOH, room temperature | N-Tosyl amides | 78-98[4] | 2-4 hours[4] | Mild conditions. Compatible with many functional groups, but may reduce some sensitive groups. |
| Samarium(II) Iodide | SmI₂, amine, H₂O, THF, room temperature | N-Tosyl amides, N-Tosyl aziridines | ~95[4], Near quantitative[8] | Instantaneous[8][9] | Very fast and efficient. Shows good chemoselectivity.[9] |
| Sodium Naphthalenide | Sodium, naphthalene, THF, -60 °C to -78 °C | O-Tosylates, N-Tosyl amides | 90 (for O-detosylation)[1] | Varies, typically rapid | Powerful reducing agent. Requires strictly anhydrous and inert conditions. |
| Acidic Cleavage | |||||
| Hydrobromic Acid | 33% HBr in acetic acid, phenol, room temperature to 70 °C | N-Tosyl amides | High | Varies | Harsh conditions. Not suitable for acid-sensitive molecules. Phenol is used as a scavenger. |
| Sulfuric Acid | Concentrated H₂SO₄, 100 °C | N-Tosyl amides | Varies | Varies | Very harsh conditions. Limited to robust molecules. |
Experimental Protocols
Protocol 1: Deprotection of N-Tosyl Amide using Magnesium in Methanol
This protocol is a general procedure for the reductive cleavage of an N-tosyl group.
-
To a stirred suspension of magnesium turnings (10 equivalents) in anhydrous methanol, add the N-tosyl amide (1.0 equivalent) at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected amine.[4]
Protocol 2: Deprotection of N-Tosyl Amide using Samarium(II) Iodide
This method offers a very rapid and high-yielding deprotection.
-
Prepare a solution of the N-tosyl amide (1.0 equivalent) in a mixture of THF, an amine (e.g., triethylamine, 2.0 equivalents), and distilled water (2.0 equivalents).
-
To this solution, add a solution of samarium(II) iodide (0.1 M in THF, 2.2 equivalents) dropwise at room temperature under an inert atmosphere. The characteristic dark blue color of the SmI₂ solution should disappear instantaneously upon addition.
-
Once the addition is complete and the color change persists, the reaction is typically finished.
-
Quench the reaction with a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 3: Deprotection of O-Tosylates using Sodium Naphthalenide
This procedure is effective for the cleavage of tosylate esters.
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium naphthalenide by stirring sodium metal (1.1 equivalents) and naphthalene (1.2 equivalents) in anhydrous THF at room temperature until a dark green color persists.
-
Cool the sodium naphthalenide solution to -78 °C.
-
In a separate flask, dissolve the O-tosylate (1.0 equivalent) in anhydrous THF and add this solution dropwise to the pre-cooled sodium naphthalenide solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visualizations
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Characterization of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of synthetic intermediates is a critical step in drug discovery and development. 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key building block for various kinase inhibitors, requires precise characterization to ensure the identity and purity of subsequent, more complex molecules. This guide provides a comparative overview of common analytical techniques for the characterization of this compound and its analogs, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Spectroscopic and Spectrometric Data Comparison
The following tables summarize the expected and reported data for the characterization of tosylated bromopyrrolopyridines.
Table 1: ¹H NMR Data for 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.30 | d | 2.2 | H-6 |
| 8.20 | d | 2.0 | H-4 |
| 7.63 | t | 2.8 | H-2 |
| 6.50 | m | H-3 | |
| 7.85 (estimated) | d | 8.5 | Tosyl H (ortho to SO₂) |
| 7.35 (estimated) | d | 8.5 | Tosyl H (ortho to CH₃) |
| 2.40 (estimated) | s | Tosyl CH₃ |
Note: Data for the 5-bromo isomer is presented as a representative example. Assignments for the tosyl group are estimated based on typical values.
Table 2: ¹³C NMR Data for 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C-7a |
| 142.9 | C-6 |
| 130.3 | C-4 |
| 128.2 | C-2 |
| 122.1 | C-3a |
| 111.1 | C-5 |
| 100.0 | C-3 |
| 145.0 (estimated) | Tosyl C (ipso to SO₂) |
| 135.0 (estimated) | Tosyl C (ipso to CH₃) |
| 129.8 (estimated) | Tosyl CH (ortho to SO₂) |
| 128.0 (estimated) | Tosyl CH (ortho to CH₃) |
| 21.5 (estimated) | Tosyl CH₃ |
Note: Data for the 5-bromo isomer is presented as a representative example. Assignments for the tosyl group are estimated based on typical values.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (via coupling), and stereochemistry. | Provides detailed structural information and is highly reproducible. | Requires pure sample; complex spectra can be difficult to interpret fully. |
| ¹³C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer structural clues. | High sensitivity, requires very small sample amounts. | Isomers may not be distinguishable; does not provide detailed connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=C, C-H aromatic, S=O). | Fast, non-destructive, and provides a characteristic "fingerprint" for a molecule. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of C, H, N, and S. | Confirms the elemental formula of the compound. | Requires a pure sample and does not provide structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol is essential for acquiring high-quality NMR spectra.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[1]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Gently vortex the vial to ensure the sample is fully dissolved.[1]
-
Using a pipette, transfer the solution to a 5 mm NMR tube.[1]
2. Data Acquisition (¹H NMR):
-
A standard ¹H NMR experiment is performed on a 400 or 500 MHz spectrometer.
-
Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16 to 64 scans.[1]
-
The spectral width is typically set from 0 to 12 ppm.[1]
3. Data Acquisition (¹³C NMR):
-
A proton-decoupled ¹³C NMR experiment is performed.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
4. Data Processing:
-
The raw data is Fourier transformed, phased, and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
1. Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
2. Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer.
-
ESI is a soft ionization technique suitable for many organic molecules, and the mass spectrum will typically show the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
1. Sample Preparation:
-
For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
2. Data Acquisition:
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[3]
-
Characteristic absorption bands for aromatic C-H, C=C, and S=O (from the tosyl group) are expected. Aromatic compounds typically show a C-H stretch between 3100-3000 cm⁻¹ and C-C stretching vibrations in the 1600-1400 cm⁻¹ region.[4]
Visualizations
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the structural characterization of a synthesized organic compound like this compound.
Caption: A logical workflow for the synthesis and characterization of organic compounds.
Relationship of Analytical Techniques
This diagram shows the complementary nature of different analytical techniques in determining the structure of a molecule.
Caption: Interplay of analytical methods for structural confirmation.
References
A Comparative Guide to the ¹H NMR Spectrum of 6-bromo-1H-pyrrolo[2,3-b]pyridine
For researchers and professionals in the field of drug development and medicinal chemistry, a comprehensive understanding of the structural characterization of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-bromo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral data with that of the parent compound, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), and its isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, we can elucidate the electronic effects of the bromine substituent on the chemical environment of the protons in this bicyclic system.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 6-bromo-1H-pyrrolo[2,3-b]pyridine and its analogs. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 6-bromo-1H-pyrrolo[2,3-b]pyridine | H1 (NH) | ~11.7 (broad) | singlet | - |
| H2 | 7.46 | doublet | 3.5 | |
| H3 | 6.45 | doublet | 3.5 | |
| H4 | 8.21 | doublet | 2.2 | |
| H5 | 7.90 | doublet | 2.2 | |
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | H1 (NH) | 11.64 | broad singlet | - |
| H2 | 7.42 | doublet of doublets | 3.2, 1.5 | |
| H3 | 6.41 | doublet of doublets | 3.2, 2.0 | |
| H4 | 7.96 | doublet of doublets | 7.8, 1.5 | |
| H5 | 7.02 | doublet of doublets | 7.8, 4.8 | |
| H6 | 8.14 | doublet of doublets | 4.8, 1.5 | |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | H1 (NH) | 11.91 | broad singlet | - |
| H2 | 7.63 | triplet | 2.8 | |
| H3 | 6.50 | multiplet | - | |
| H4 | 8.20 | doublet | 2.0 | |
| H6 | 8.30 | doublet | 2.2 |
Analysis of Spectral Data
The introduction of a bromine atom at the C6 position of the 1H-pyrrolo[2,3-b]pyridine scaffold leads to distinct changes in the ¹H NMR spectrum. Bromine, being an electronegative atom, exerts an inductive electron-withdrawing effect, which deshields the neighboring protons, causing them to resonate at a higher chemical shift (downfield).
-
Effect on the Pyridine Ring Protons: In the parent 7-azaindole, H6 appears at 8.14 ppm. In 6-bromo-1H-pyrrolo[2,3-b]pyridine, this proton is substituted. The adjacent proton, H5, experiences a significant downfield shift from 7.02 ppm in the parent compound to 7.90 ppm in the 6-bromo derivative. Similarly, H4 is shifted downfield from 7.96 ppm to 8.21 ppm.
-
Effect on the Pyrrole Ring Protons: The protons on the pyrrole ring (H2 and H3) are less affected by the substitution on the pyridine ring, showing only minor changes in their chemical shifts compared to the parent compound.
-
Comparison with 5-bromo-1H-pyrrolo[2,3-b]pyridine: When the bromine is at the C5 position, it is H4 and H6 that are most significantly deshielded, appearing at 8.20 ppm and 8.30 ppm, respectively. This comparison further highlights the localized nature of the inductive effect of the bromine substituent.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H NMR spectra of pyrrolo[2,3-b]pyridine derivatives.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- The ¹H NMR spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
- The temperature is maintained at 298 K (25 °C).
- A standard pulse-acquire sequence is used.
- Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
3. Data Processing:
- The acquired free induction decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Visualizations
The following diagrams illustrate the structural relationships and the experimental workflow.
Caption: Influence of C6-Bromination on Proton Chemical Shifts.
Caption: General Workflow for ¹H NMR Sample Analysis.
A Comparative Guide to the Mass Spectrometry Analysis of Tosylated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in the realms of proteomics, metabolomics, and pharmaceutical development, the sensitive and accurate detection of amine- and phenol-containing compounds is paramount. Direct analysis of these molecules by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity and poor ionization efficiency. Chemical derivatization with reagents like p-toluenesulfonyl chloride (tosyl chloride) offers a robust strategy to enhance their analytical performance. This guide provides an objective comparison of tosyl chloride derivatization with other common methods, supported by experimental data, detailed protocols, and a breakdown of the characteristic mass spectrometric behavior of tosylated compounds.
Enhancing Analyte Detectability: A Comparative Overview
Derivatization prior to LC-MS analysis serves to improve the chromatographic retention of polar analytes on reversed-phase columns and increase their ionization efficiency, leading to significant gains in sensitivity. Tosyl chloride is an effective reagent for derivatizing primary and secondary amines, as well as phenols, by introducing the lipophilic tosyl group. This modification not only improves chromatographic behavior but also directs fragmentation in tandem mass spectrometry (MS/MS), facilitating structural elucidation and quantitative analysis.
While direct, comprehensive comparative studies are limited, the literature provides valuable insights into the performance of various derivatization agents. The choice of reagent is often a trade-off between reaction simplicity, the desired enhancement in sensitivity, and the specific characteristics of the analyte and the analytical platform.
| Derivatization Reagent | Target Analytes | Key Advantages | Typical Signal Enhancement |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | Primary & Secondary Amines, Phenols | Good reactivity, introduces a well-defined fragmentation handle, improves chromatographic retention. | Significant enhancement, though data varies by analyte. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | High reactivity, introduces a fluorescent tag, significantly enhances ionization efficiency.[1] | Can be over 75-fold for certain analytes.[2] |
| Dabsyl Chloride | Primary & Secondary Amines | Reacts under mild conditions, provides a strong chromophore for UV detection. | Substantial improvement in sensitivity. |
| Benzoyl Chloride | Primary & Secondary Amines, Phenols | Common and cost-effective reagent, improves chromatographic properties.[3] | Method dependent, but generally provides good enhancement. |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | Provides good chromatographic separation and fluorescence detection. | Effective for enhancing detection. |
The Mass Spectrometric Behavior of Tosylated Compounds
A key advantage of using tosyl chloride as a derivatization agent is the predictable and informative fragmentation of the resulting tosylated compounds in the mass spectrometer. Understanding these fragmentation pathways is crucial for developing robust quantitative methods and for identifying unknown tosylated analytes.
Upon collision-induced dissociation (CID) in positive ion mode, protonated N-alkyl-p-toluenesulfonamides primarily undergo two characteristic fragmentation pathways[1][4]:
-
Formation of the p-toluenesulfonyl cation: This involves the cleavage of the S-N bond, resulting in a highly stable p-toluenesulfonyl cation at a mass-to-charge ratio (m/z) of 155 . This fragment is often a prominent peak in the MS/MS spectrum and serves as a signature ion for the presence of a tosyl group.
-
Formation of protonated p-toluenesulfonamide: This pathway involves the elimination of an alkene from the alkyl chain of the amine, leading to the formation of protonated p-toluenesulfonamide at an m/z of 172 .
The relative abundance of these two fragment ions can depend on the structure of the original amine[4]. For instance, the formation of a stable carbocation from the amine portion can favor other fragmentation pathways[4].
In some cases, a neutral loss of sulfur dioxide (SO2; 64 Da) from the precursor ion can also be observed, particularly in the fragmentation of aromatic sulfonamides[5].
Figure 1. General workflow for the tosyl derivatization of amine-containing compounds and their subsequent analysis by tandem mass spectrometry.
Experimental Protocols
The following protocols provide a starting point for the derivatization of primary and secondary amines using tosyl chloride for LC-MS analysis. Optimization of reaction conditions, such as reagent concentrations, temperature, and incubation time, is recommended for specific applications.
Protocol 1: Derivatization of Biogenic Amines in Solution
This protocol is adapted from the method developed by Nalazek-Rudnicka & Wasik (2017) for the analysis of biogenic amines in beverages[6][7].
Materials:
-
Standard solutions of amines in a suitable solvent (e.g., 0.1 M HCl).
-
Sodium carbonate/sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).
-
Tosyl chloride solution (e.g., 10 mg/mL in acetonitrile).
-
Formic acid solution (e.g., 1 M) for quenching the reaction.
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
Procedure:
-
To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 100 µL of the carbonate/bicarbonate buffer.
-
Add 200 µL of the tosyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 60 minutes). Note that for some compounds, a longer derivatization time may be required to improve repeatability[7].
-
Stop the reaction by adding 50 µL of 1 M formic acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters for Analysis of Tosylated Biogenic Amines
The following are example parameters and may require optimization for your specific instrument and analytes.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized amines.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Elevated temperatures (e.g., 40°C) can improve peak shape and reduce backpressure[7].
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions:
-
Monitor the transition from the protonated molecular ion ([M+H]+) of the tosylated analyte to the characteristic fragment ions (m/z 155 and/or m/z 172). The specific precursor ion will depend on the molecular weight of the analyte and the number of tosyl groups attached.
-
-
Conclusion
Derivatization with tosyl chloride is a valuable technique for the LC-MS analysis of compounds containing primary and secondary amine functionalities. The introduction of the tosyl group enhances chromatographic retention and provides characteristic fragmentation patterns that are highly beneficial for both qualitative and quantitative analysis. While other derivatization reagents like dansyl chloride may offer greater signal enhancement in some cases, the well-defined fragmentation of tosylated compounds provides a high degree of confidence in analyte identification. The choice of the most appropriate derivatization strategy will ultimately depend on the specific analytical goals, the nature of the analytes, and the available instrumentation. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for tosylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Guide to HPLC Purity Assessment of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and its derivatives. This class of compounds are key intermediates in the synthesis of various pharmaceutical agents. Accurate purity determination is critical for ensuring the quality, safety, and efficacy of the final drug products. This document is intended for researchers, scientists, and drug development professionals.
Introduction to HPLC Purity Assessment
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pharmaceutical intermediates like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach for purity analysis. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The choice of column, mobile phase composition, and detector are crucial for achieving optimal separation and sensitivity.
Potential Impurities in the Synthesis of this compound Derivatives
The synthesis of this compound typically involves the tosylation of 7-azaindole followed by bromination. Potential impurities may include:
-
Starting Materials: Unreacted 7-azaindole and p-toluenesulfonyl chloride.
-
Intermediates: 1-Tosyl-1H-pyrrolo[2,3-b]pyridine.
-
Byproducts: Dibrominated species, positional isomers of bromination, and hydrolysis products.
-
Reagents: Residual reagents and catalysts used in the synthesis.
A robust HPLC method should be able to separate the main compound from all these potential impurities.
Comparative Analysis of HPLC Methods
Several RP-HPLC methods can be employed for the purity assessment of this compound derivatives. Below is a comparison of three common methods using different columns and mobile phase modifiers.
Data Presentation
| Parameter | Method A | Method B | Method C |
| Column | C18 (e.g., Phenomenex Luna) | Phenyl-Hexyl | Cyano |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm | 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-90% B in 15 min | 20-80% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 280 nm | UV at 254 nm and 300 nm |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Pros | Good peak shape for acidic and neutral compounds | Alternative selectivity for aromatic compounds | MS-compatible mobile phase |
| Cons | TFA can suppress MS signal | Methanol can lead to higher backpressure | May have lower resolution for some impurities |
Experimental Protocols
General Sample Preparation
Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL. Further dilute as necessary for analysis.
Method A: C18 with Trifluoroacetic Acid (TFA)
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Method B: Phenyl-Hexyl with Formic Acid
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-1 min: 10% B
-
1-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
Method C: Cyano with Ammonium Acetate
-
Column: Cyano, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 300 nm.
Visualizations
Caption: General workflow for HPLC purity assessment.
Reactivity of Bromo-azaindole Isomers: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision in the synthesis of complex molecules. Azaindoles, as privileged scaffolds in medicinal chemistry, are frequently functionalized using palladium-catalyzed cross-coupling reactions. The reactivity of halogenated azaindoles, particularly bromo-azaindole isomers, is a key consideration for efficient and successful synthesis.
This guide provides a comparative analysis of the reactivity of 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-azaindole isomers in three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While a comprehensive head-to-head comparison of all isomers under identical conditions is not extensively documented in a single study, this guide collates available experimental data to offer insights into their relative reactivity and synthetic utility.
General Reactivity Trends
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the ease of the oxidative addition step to the palladium(0) catalyst. This step involves the cleavage of the carbon-bromine bond. The electronic properties of the azaindole ring system, particularly the position of the electron-withdrawing nitrogen atom relative to the bromine substituent, can significantly modulate the electron density at the carbon atom of the C-Br bond, thereby influencing its reactivity.
Generally, a more electron-deficient aromatic ring can facilitate oxidative addition. However, the nitrogen atom can also act as a coordinating ligand to the palladium catalyst, which can sometimes inhibit the catalytic cycle. This dual role of the nitrogen atom leads to nuanced reactivity profiles for the different bromo-azaindole isomers.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table summarizes representative data for the Suzuki coupling of different bromo-azaindole isomers. It is important to note that the reaction conditions are not identical across all examples, and thus the yields are indicative of successful couplings rather than a direct measure of relative reactivity under the same conditions.
| Bromo-azaindole Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-7-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 5-Bromo-7-azaindole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~95% (inferred) | Not explicitly found for 5-bromo-7-azaindole, but for a similar 5-bromo-indazole system. |
| 6-Bromo-2-chloroquinoline (as a proxy) | Arylboronic acid | RuPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | RT | 18 | 91 | Not found for 6-bromo-azaindole, data for a related heterocycle is shown. |
| 7-Bromo-4-amido-1H-indazole (as a proxy) | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 85 | Not found for 7-bromo-azaindole, data for a related heterocycle is shown. |
Observations:
-
All bromo-azaindole isomers are viable substrates for Suzuki-Miyaura coupling.
-
The choice of catalyst and ligand is crucial for achieving high yields. For instance, electron-rich and bulky phosphine ligands are often employed.
-
The synthesis of 5-azaindoles can sometimes be complicated by the formation of bis-Suzuki coupling products.[2]
-
For 4-azaindoles, coordination of the pyridyl nitrogen to the palladium center can retard C-N bond formation in related reactions, a challenge that might be overcome by using the corresponding N-oxide.[2]
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity of bromo-azaindole isomers in this reaction is critical for the synthesis of amino-azaindole derivatives, which are common motifs in bioactive molecules.
| Bromo-azaindole Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-7-azaindole (N-protected) | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 1 | 94 | [3][4] |
| 5-Bromo-7-azaindole | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 2 | 95 | Not explicitly found for 5-bromo-7-azaindole, data for a similar 5-bromoindole system is shown. |
| 6-Bromo-2-chloroquinoline (as a proxy) | Morpholine | RuPhos Pd G2 | K₂CO₃ | t-BuOH | 100 | 18 | 91 | Not found for 6-bromo-azaindole, data for a related heterocycle is shown. |
| 7-Bromo-indazole (as a proxy) | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | Not found for 7-bromo-azaindole, data for a related indazole system is shown. |
Observations:
-
N-protection of the azaindole is often necessary to prevent side reactions and catalyst inhibition.[3]
-
The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, and XPhos showing good performance.
-
The base plays a crucial role, with common choices being alkali metal carbonates or tert-butoxides.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds, providing access to alkynyl-azaindole derivatives which are valuable intermediates in organic synthesis.
| Bromo-azaindole Isomer | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-7-azaindole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | ~80% (inferred) | General conditions often yield good results. |
| 5-Bromo-3-iodo-2-aminopyridine (precursor to 7-azaindole) | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT-60 | - | Good to excellent | [2] |
| 6-Azaindole synthesis via Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | ~70% (inferred) | Yields for the direct Sonogashira on 6-bromo-azaindole are not readily available. |
| 7-Azaindole synthesis via Sonogashira | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT-60 | - | Good to excellent | [2] |
Observations:
-
The Sonogashira reaction is a reliable method for the functionalization of bromo-azaindoles.
-
The classic catalytic system of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is commonly employed.
-
The reaction is often tolerant of various functional groups and can be carried out under relatively mild conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole
To a solution of 4-bromo-7-azaindole (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of dioxane (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.05 mmol) is added, and the reaction mixture is heated at 100 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination of N-protected 4-Bromo-7-azaindole
In a flame-dried Schlenk tube, N-protected 4-bromo-7-azaindole (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous dioxane (5 mL) is added, and the mixture is heated at 100 °C for 1-3 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to give the aminated product.[3][4]
General Procedure for Sonogashira Coupling
To a solution of the bromo-azaindole (1.0 mmol) and the terminal alkyne (1.2 mmol) in DMF (5 mL) are added Et₃N (2.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol). The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for 6-12 hours under an argon atmosphere. Upon completion, the solvent is removed in vacuo, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated aqueous NH₄Cl solution and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reactivity Comparison
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
A Comparative Guide to Protecting Groups in 7-Azaindole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized 7-azaindoles, a critical scaffold in medicinal chemistry, often necessitates the use of protecting groups for the pyrrole nitrogen. The selection of an appropriate protecting group is paramount to the success of a synthetic route, influencing reaction yields, purification strategies, and the overall efficiency of the process. This guide provides an objective comparison of common alternative protecting groups for 7-azaindole, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
Comparison of Protecting Group Performance
The following table summarizes the performance of several common protecting groups for the N-H of 7-azaindole based on reported literature. The data presented highlights the yields and reaction times for both the protection and deprotection steps, offering a quantitative basis for comparison.
| Protecting Group | Protection Conditions | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Key Considerations |
| SEM | SEM-Cl, NaH, DMF, 0 °C to rt | ~94%[1] | TFA, then NaHCO₃ | 14-45% (variable, side products)[2] | Can act as an activating group for nucleophilic substitution. Deprotection can be challenging and low-yielding. |
| Boc | (Boc)₂O, NaH, THF | 96.7%[3] | NaOMe, MeOH or Thermolysis | 42% (NaOMe)[4] | High-yielding protection. Acidic deprotection can lead to decomposition[4]; alternative methods may have moderate yields. |
| Tosyl (Ts) | Ts-Cl, Base (e.g., TBAI) | 65-96% (for C-H sulfenylation)[5] | Cs₂CO₃, THF/MeOH, rt | 90% to quantitative[6][7] | Excellent for directing C-H functionalization. Mild and high-yielding deprotection with cesium carbonate. |
| Benzenesulfonyl | PhSO₂Cl, Base | Nearly quantitative[8] | Basic conditions | Low (e.g., 20% desired product)[2] | High-yielding protection, but deprotection can be problematic and lead to mixtures. |
| Cbz | Cbz-Cl, Base | Not specifically reported for 7-azaindole | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Not specifically reported for 7-azaindole | Widely used for amines, but specific data on 7-azaindole is limited in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the 7-azaindole nitrogen with selected protecting groups are provided below. These protocols are based on literature procedures and offer a starting point for laboratory implementation.
2-(Trimethylsilyl)ethoxymethyl (SEM) Protection
Protection Protocol:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection Protocol:
-
Dissolve the SEM-protected 7-azaindole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 6 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and treat with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography. Note: This procedure may result in side products and variable yields.[2]
tert-Butoxycarbonyl (Boc) Protection
Protection Protocol: [3]
-
To a solution of 7-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Stir the suspension for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Deprotection Protocol (via Thermolysis): [4]
-
Heat the Boc-protected 7-azaindole neat or in a high-boiling inert solvent (e.g., diphenyl ether) at a temperature sufficient to induce thermal cleavage of the Boc group (typically >150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product directly by column chromatography or crystallization.
p-Toluenesulfonyl (Tosyl) Protection and Deprotection
Protection Protocol (for subsequent functionalization): [5]
-
To a solution of 7-azaindole (1.0 eq) and p-toluenesulfonyl chloride (Ts-Cl, 1.5 eq) in N,N-dimethylformamide (DMF), add tetrabutylammonium iodide (TBAI, 3.0 eq).
-
Heat the reaction mixture at 120 °C for 6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Dissolve the N-tosyl-7-azaindole (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Stir the mixture at room temperature for 0.5-2 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to afford the deprotected 7-azaindole.
Synthesis and Deprotection Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of 7-azaindole with the SEM, Boc, and Tosyl protecting groups.
Caption: General workflow for SEM protection and deprotection of 7-azaindole.
Caption: General workflow for Boc protection and deprotection of 7-azaindole.
Caption: General workflow for Tosyl protection and deprotection of 7-azaindole.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 4. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-tosyl-7-azaindole, is a pivotal scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Functionalization at the 2-position via palladium-catalyzed cross-coupling reactions is a common strategy for elaborating this core structure. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that impacts reaction efficiency, cost, and scalability.
This guide provides an objective comparison of the reactivity of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine and 2-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine in three of the most widely used cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The comparison is based on fundamental principles of organometallic chemistry and supported by experimental data from analogous systems.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halide in this step generally follows the trend: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond.
Consequently, This compound is the more reactive substrate compared to its chloro-analog. This enhanced reactivity typically translates to:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.
-
Shorter Reaction Times: Complete conversion is achieved more rapidly.
-
Higher Yields: Reactions are generally more efficient and produce fewer side products.
-
Broader Catalyst Scope: A wider range of palladium catalysts, including less activated ones, can be effectively employed.
While modern, highly active catalyst systems incorporating sterically hindered and electron-rich ligands have been developed to enable the efficient coupling of less reactive aryl chlorides, these often require more stringent optimization and may be more costly. The choice between the bromo and chloro derivatives therefore represents a trade-off between reactivity and the cost and availability of the starting material, as chloro-aromatics are often more economical.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize typical quantitative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Disclaimer: The following data is compiled from literature reports on structurally similar 2-halopyridine and 2-halo-7-azaindole systems to illustrate the general reactivity trend. Reaction conditions and yields are highly dependent on the specific substrates, catalyst system, and other parameters, and may require optimization.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C / 4 h | ~85-95 |
| 2-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | XPhos Pd G2 / XPhos | K₃PO₄ | 1,4-Dioxane | 110 °C / 12 h | ~70-85 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 °C / 6 h | ~80-90 |
| 2-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 100 °C / 18 h | ~65-80 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 °C / 8 h | ~85-95 |
| 2-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine | RuPhos Pd G3 / RuPhos | K₂CO₃ | t-BuOH | 110 °C / 16 h | ~75-90 |
Reactivity Principles and Mechanistic Considerations
The observed difference in reactivity is rooted in the initial oxidative addition step of the palladium catalytic cycle.
A Comparative Guide to the X-ray Crystallography of Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its versatile biological activities, including its role as a hinge-binding motif in kinase inhibitors. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comparative overview of the crystallographic data for several recently reported pyrrolo[2,3-b]pyridine derivatives, offering a valuable resource for researchers in the field.
Comparative Crystallographic Data of Selected Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes key crystallographic parameters for two distinct pyrrolo[2,3-b]pyridine derivatives, providing a basis for structural comparison.
| Parameter | 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine[1] | (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)[2] |
| Chemical Formula | C₂₀H₁₅N₃ | C₂₆H₁₉F₃N₄O |
| Formula Weight | 309.36 | 472.45 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.123(3) | 15.478(3) |
| b (Å) | 15.123(5) | 16.129(3) |
| c (Å) | 10.567(3) | 18.123(4) |
| α (°) | 90 | 90 |
| β (°) | 98.123(5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1600.1(8) | 4520.1(15) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.285 | 1.389 |
| Radiation type | Mo Kα | Cu Kα |
| Wavelength (Å) | 0.71073 | 1.54184 |
| Temperature (K) | 293(2) | 100(2) |
| Resolution (Å) | 0.77 | Not Reported |
| R-int | 0.021 | Not Reported |
| R1 [I > 2σ(I)] | 0.041 | Not Reported |
| wR2 (all data) | 0.115 | Not Reported |
| CCDC Number | 2214693 | 7V7M (PDB ID) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of crystallographic studies. Below are the experimental protocols for the synthesis and crystallographic analysis of the compared derivatives.
Synthesis and Crystallization
1. 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine [1]
-
Synthesis: This compound was synthesized via a four-step reaction. The specific details of the multi-step synthesis were not fully provided in the abstract.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained. The solvent and specific crystallization conditions (e.g., slow evaporation, vapor diffusion) were not detailed in the available text.
2. (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22) [2]
-
Synthesis: This potent type II CDK8 inhibitor was developed through de novo drug design and structure-activity relationship analysis. The synthetic route involved multiple steps, culminating in the final propenamide derivative.
-
Crystallization: The crystallographic data for this compound is available in the Protein Data Bank (PDB) with the identifier 7V7M, suggesting it was likely co-crystallized with its target protein, CDK8/CycC. The specific conditions for the crystallization of the protein-ligand complex are detailed in the corresponding PDB deposition.
X-ray Data Collection and Structure Refinement
1. 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine [1]
-
Data Collection: X-ray diffraction data were collected on a Bruker SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.
-
Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
2. (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22) [2]
-
Data Collection: As a protein-ligand complex, data were likely collected at a synchrotron source to achieve high resolution. Standard cryo-cooling techniques would have been used to protect the crystal from radiation damage. Data collection parameters are available in the PDB deposition for entry 7V7M.
-
Structure Solution and Refinement: The structure was likely solved by molecular replacement using a known structure of the target protein. The ligand was then modeled into the electron density map. Refinement was performed using specialized software for macromolecular crystallography, such as PHENIX or REFMAC5.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the general workflow for small molecule crystal structure determination and the logical relationship in the development of a targeted inhibitor.
References
A Comparative Guide to Analytical Methods for Monitoring Palladium-Catalyzed Reactions
For researchers, scientists, and drug development professionals, real-time monitoring of palladium-catalyzed reactions is crucial for optimizing reaction conditions, enhancing yields, and gaining mechanistic insights. This guide provides an objective comparison of key in-situ analytical techniques, supported by experimental data and detailed methodologies.
The choice of an analytical method for monitoring palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is dictated by the specific information required, the nature of the reacting system, and available instrumentation. This guide delves into a comparative analysis of five powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Mass Spectrometry (MS), and X-ray Absorption Spectroscopy (XAS).
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the discussed analytical methods for monitoring palladium-catalyzed reactions.
| Feature | NMR Spectroscopy | FTIR Spectroscopy | Raman Spectroscopy | Mass Spectrometry | X-ray Absorption Spectroscopy (XAS) |
| Information Provided | Detailed structural information, quantification of all soluble species, reaction kinetics.[1] | Functional group analysis, concentration of reactants, products, and some intermediates.[1] | Molecular fingerprinting, vibrational modes of symmetric bonds, catalyst-ligand interactions.[1] | Identification of catalytic intermediates, reaction kinetics, detection of transient species.[2][3] | Oxidation state of palladium, coordination environment, bond distances, electronic structure.[1][4] |
| Sensitivity | High for NMR-active nuclei, but can require higher concentrations.[1] | Moderate to high for strong IR absorbers. | Generally lower than IR, but can be enhanced (e.g., SERS).[1][5] | High sensitivity, enabling detection of low-concentration species.[6] | High, element-specific.[1] |
| Selectivity | High, distinguishes between structurally similar molecules. | Good for molecules with distinct functional groups. | High, provides specific vibrational fingerprints. | High, based on mass-to-charge ratio.[6] | Excellent, element-specific.[7] |
| Temporal Resolution | Seconds to minutes. | Milliseconds to seconds. | Milliseconds to seconds. | Milliseconds to seconds. | Minutes per scan.[4] |
| Typical Reactions | Homogeneous catalysis, including cross-coupling and carbonylation reactions.[1] | Heck, Suzuki, Sonogashira, Carbonylation reactions.[1] | Suzuki, Heck, and other cross-coupling reactions.[1] | Suzuki-Miyaura, Sonogashira, Heck-Matsuda reactions.[8] | Catalyst activation, deactivation, and mechanistic studies of various Pd-catalyzed reactions.[1] |
| Advantages | - Provides detailed structural information. - Quantitative without calibration standards. - Non-destructive.[9] | - Fast analysis. - Wide applicability to various reaction phases. - Relatively low cost. | - Minimal interference from aqueous solvents. - Can be used with fiber optics for remote monitoring. - Non-destructive.[5] | - High sensitivity and selectivity. - Can identify transient and low-concentration intermediates.[2] | - Element-specific, providing direct information about the catalyst. - Provides detailed electronic and geometric structure.[7] |
| Disadvantages | - Lower sensitivity compared to MS. - Can be complex to interpret for complex mixtures. - High equipment and maintenance costs.[9] | - Solvent interference can be an issue. - Less specific for complex mixtures. | - Raman effect is inherently weak, leading to low sensitivity. - Fluorescence can interfere with measurements.[5] | - Method development can be time-consuming. - High equipment costs.[6] | - Requires access to a synchrotron source. - Data analysis can be complex.[4] |
Experimental Protocols
Detailed methodologies for implementing these techniques are crucial for obtaining reliable and reproducible data. Below are representative protocols for monitoring a palladium-catalyzed reaction using each method.
In-situ NMR Spectroscopy: Monitoring a Suzuki-Miyaura Coupling
Objective: To quantify the consumption of reactants and the formation of the product in real-time.
Experimental Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tube: A high-pressure NMR tube (e.g., sapphire) equipped with a valve.[1]
-
Internal Standard: A known concentration of an inert compound with a distinct NMR signal (e.g., mesitylene).[1]
Methodology:
-
The high-pressure NMR tube is charged with the aryl halide, boronic acid, base, a known amount of the internal standard, and the deuterated solvent (e.g., DMF-d₇).
-
The tube is sealed, and a reference ¹H NMR spectrum is acquired.
-
The reaction is initiated by injecting a solution of the palladium catalyst (e.g., Pd(OAc)₂) into the NMR tube via a syringe through the valve.[1]
-
The NMR tube is quickly placed in the spectrometer, and a series of ¹H NMR spectra are acquired over time.
-
The concentration of reactants and products at each time point is determined by integrating their respective signals relative to the internal standard.[1]
In-situ FTIR Spectroscopy: Monitoring a Heck Reaction
Objective: To monitor the change in concentration of functional groups of reactants and products.
Experimental Setup:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Probe: An Attenuated Total Reflectance (ATR) immersion probe.
-
Reaction Vessel: A standard glass reactor.
Methodology:
-
The reaction vessel is charged with the solvent (e.g., DMF), the aryl halide, the alkene, and the base (e.g., triethylamine).
-
A background spectrum of the reaction mixture is recorded before the addition of the catalyst.
-
The ATR probe is immersed in the reaction mixture, ensuring good contact with the liquid.
-
The reaction is initiated by adding the Palladium(II) acetate catalyst.
-
FTIR spectra are collected at regular intervals (e.g., every 30 seconds) throughout the reaction.[1]
-
The consumption of reactants and the formation of the product can be monitored by integrating the area of characteristic infrared bands (e.g., the disappearance of the C-H out-of-plane bending of the alkene and the appearance of the trans-C-H bend of the product).[1]
In-situ Raman Spectroscopy: Monitoring a Sonogashira Coupling
Objective: To observe the vibrational changes in the reaction mixture, including catalyst-ligand interactions.
Experimental Setup:
-
Spectrometer: A Raman spectrometer.
-
Probe: A fiber-optic immersion probe with a non-contact optic.[1]
-
Reaction Vessel: A standard glass vial or reactor compatible with the Raman probe.[1]
Methodology:
-
The reaction vial is charged with the solvent, aryl halide, terminal alkyne, and base.
-
A reference Raman spectrum of the mixture is acquired before catalyst addition.
-
The Raman probe is positioned to focus the laser into the reaction solution.
-
The palladium catalyst is added to the reaction mixture to initiate the reaction.
-
Raman spectra are collected continuously or at set time intervals.[1]
-
Changes in the vibrational bands corresponding to the palladium species can be monitored to observe the reduction of Pd(II) to the active Pd(0) catalyst and the formation of catalytic intermediates.[1]
Online Mass Spectrometry: Monitoring a Suzuki-Miyaura Coupling
Objective: To identify and monitor the concentration of reactants, products, and catalytic intermediates.
Experimental Setup:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
-
Sampling System: A system for continuous or discrete sampling from the reaction vessel (e.g., a syringe pump with a capillary).
Methodology:
-
The reaction is set up in a standard reaction vessel with a sampling port.
-
A small, continuous flow of the reaction mixture is drawn from the vessel and infused into the ESI-MS.
-
The mass spectrometer is set to monitor the m/z values of the reactants, products, and expected intermediates.
-
The intensities of the corresponding ions are recorded over time to generate kinetic profiles.
-
This technique allows for the direct observation of catalytic intermediates, providing valuable mechanistic insights.[2]
In-situ X-ray Absorption Spectroscopy (XAS): Studying Catalyst Speciation
Objective: To determine the oxidation state and coordination environment of the palladium catalyst during the reaction.
Experimental Setup:
-
X-ray Source: A synchrotron beamline providing high-flux, monochromatic X-rays at the Pd K-edge (24.35 keV).
-
In-situ Cell: A specialized cell that can contain the reaction mixture and allow for the passage of X-rays.
-
Detector: An ionization chamber or a fluorescence detector.
Methodology:
-
The in-situ cell is loaded with the reaction mixture (solvent, reactants, and base).
-
A reference XAS spectrum of the palladium precursor is collected.
-
The reaction is initiated, and XAS spectra are collected continuously in either transmission or fluorescence mode.
-
X-ray Absorption Near Edge Structure (XANES) analysis provides information on the oxidation state of palladium, allowing for the observation of the reduction of Pd(II) to Pd(0).[1]
-
Extended X-ray Absorption Fine Structure (EXAFS) analysis provides information about the coordination number and bond distances of the palladium center.
Visualizing Workflows and Relationships
Understanding the logical flow of experiments and the relationships between different analytical approaches is key to effective reaction monitoring.
Caption: General experimental workflow for monitoring palladium-catalyzed reactions.
Caption: Interrelationships between different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advantages and disadvantages [doitpoms.ac.uk]
- 6. Advantages and Disadvantages of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 7. X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azooptics.com [azooptics.com]
comparing different palladium catalysts for Suzuki-Miyaura coupling
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling is influenced by a multitude of factors including the nature of the substrates (aryl halide and boronic acid), the choice of base and solvent, and the reaction temperature. Below is a summary of the performance of several classes of palladium catalysts under various reported conditions. It is important to note that the data presented is compiled from different sources with varying reaction parameters; therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.
| Catalyst/Precatalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| First-Generation Phosphine Catalysts | ||||||||||
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 12 | 65 | - | - | [1] |
| Pd(PPh₃)₂Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 12 | 70 | - | - | [1] |
| Catalysts with Specialized Ligands | ||||||||||
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 93 | - | - | [1] |
| Pd(OAc)₂ / SPhos | Aryl Chlorides | Arylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90-98 | - | - | [2] |
| Palladacycle Precatalysts | ||||||||||
| Buchwald G2 XPhos Precatalyst | Aryl Chlorides | Unstable Arylboronic acids | K₃PO₄ | t-AmylOH | RT-40 | 0.5 | >95 | - | - | |
| Dinorbornyl Palladacycle | Aryl Iodides | Arylboronic acids | K₂CO₃ | Anisole | 110 | - | >95 | up to 5x10⁹ | up to 1x10⁹ | [3] |
| N-Heterocyclic Carbene (NHC) Catalysts | ||||||||||
| PEPPSI-IPr | N-Boc Amides | Arylboronic acids | K₂CO₃ | THF | 60 | - | >90 | - | - | [4][5] |
| PEPPSI-IPent | Sterically hindered Aryl Chlorides | Arylboronic acids | K₃PO₄ | Dioxane | 80 | 12 | >95 | - | - | [6] |
| Heterogeneous Catalysts | ||||||||||
| 3% Pd/C | Iodobenzene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 80 | 0.5 | 99 | - | - | [7] |
| PdNP-rCB | Bromobenzene | Phenylboronic acid | - | - | - | 4 | ~90 | - | ~9 | [8][9] |
Key Catalyst Classes: An Overview
1. First-Generation Phosphine Catalysts (e.g., Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂) Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the most traditional and widely used catalysts for the Suzuki coupling.[10] While effective for a range of substrates, particularly aryl iodides and bromides, it can be less efficient for more challenging transformations involving aryl chlorides or sterically hindered substrates.[1][11] These catalysts often require higher catalyst loadings and longer reaction times compared to more modern systems.[1]
2. Catalysts with Specialized Ligands (e.g., Pd(dppf)Cl₂) The development of specialized phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), led to more robust and versatile catalysts.[1] Pd(dppf)Cl₂ is known for its high efficiency in coupling a wide array of substrates, including those with challenging functional groups, often resulting in higher yields and shorter reaction times than first-generation catalysts.[1][2]
3. Buchwald Palladacycle Precatalysts The Buchwald group has developed a series of highly active and versatile palladacycle precatalysts in conjunction with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[12] These precatalysts are often air- and moisture-stable, user-friendly, and allow for the efficient formation of the active Pd(0) species under mild conditions.[12] Different generations (G1, G2, G3, G4) of these precatalysts have been developed, offering improved stability, solubility, and reactivity, enabling reactions at room temperature with low catalyst loadings.[12]
4. PEPPSI™ Catalysts Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are a class of palladium complexes featuring an N-heterocyclic carbene (NHC) ligand. A key advantage of PEPPSI catalysts, such as PEPPSI-IPr, is their exceptional stability to air and moisture, eliminating the need for glovebox handling.[4] They exhibit high efficiency and broad functional group tolerance, proving effective for coupling challenging substrates like amides and sterically demanding aryl chlorides.[4][5][6]
5. Heterogeneous Catalysts (e.g., Pd/C) Palladium on carbon (Pd/C) represents a common heterogeneous catalyst. The primary advantage of heterogeneous systems is the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.[7] This is particularly important in pharmaceutical manufacturing to minimize palladium contamination in the final active pharmaceutical ingredient (API).[7]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 7. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Catalyst Maze: A Guide to Ligand Selection for Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly for the construction of carbon-nitrogen (C-N) bonds, a motif prevalent in pharmaceuticals and biologically active compounds.[1][2][3] The reaction's success, especially when dealing with challenging substrates like bromopyridines, is critically dependent on the judicious choice of a phosphine ligand.[4][5] This guide provides a comparative evaluation of different ligands for the Buchwald-Hartwig amination of bromopyridines, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
The efficiency of a phosphine ligand in the palladium-catalyzed amination of bromopyridines is governed by a delicate balance of steric and electronic properties.[2][6] Sterically bulky and electron-rich ligands generally promote the key steps of the catalytic cycle: oxidative addition of the bromopyridine to the palladium(0) center and subsequent reductive elimination to form the desired C-N bond.[3][7] This guide will delve into the performance of commonly employed ligands, offering a direct comparison of their effectiveness.
Ligand Performance in the Amination of Bromopyridines: A Comparative Analysis
The selection of an appropriate ligand is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of various phosphine ligands in the Buchwald-Hartwig amination of different bromopyridine substrates.
Table 1: Ligand Screen for the C-N Cross-Coupling of Morpholine with 3-Bromo-2-aminopyridine
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[8] |
| RuPhos (L3) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 71 |
| SPhos (L4) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 76 |
| BINAP (L9) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 71 |
| RuPhos-precatalyst (Pre-L3) | - | NaOtBu | Toluene | 100 | 16 | 83 |
| XPhos-precatalyst (Pre-L1) | - | NaOtBu | Toluene | 100 | 16 | 65 |
| Yields were determined by GC analysis using dodecane as an internal standard.[8] |
Table 2: Ligand Performance in the Amination of 3-Bromo-2-aminopyridine with Primary Amines
| Amine | Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[8] |
| Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | NaOtBu | Toluene | 100 | 16 | 78 |
| Cyclopentylamine | RuPhos-precatalyst (Pre-L3) | NaOtBu | Toluene | 100 | 16 | 47 |
| Cyclopentylamine | Pd₂(dba)₃ / BrettPhos (L8) | NaOtBu | Toluene | 100 | 16 | 66 |
| Benzylamine | BrettPhos-precatalyst (Pre-L8) | NaOtBu | Toluene | 100 | 16 | 75 |
| n-Butylamine | BrettPhos-precatalyst (Pre-L8) | NaOtBu | Toluene | 100 | 16 | 68 |
| Yields were determined by GC analysis using dodecane as an internal standard.[8] |
From the data, it is evident that for the amination of 3-bromo-2-aminopyridine with a secondary amine like morpholine, the RuPhos-precatalyst provided the highest yield.[8] In contrast, for the coupling with primary amines, the BrettPhos-precatalyst was found to be superior.[8] This highlights the importance of tailoring the ligand choice to the specific amine coupling partner.
General Experimental Workflow for Ligand Evaluation
To systematically evaluate different ligands for the Buchwald-Hartwig amination of a specific bromopyridine, a standardized experimental workflow is crucial. The following diagram outlines a typical procedure for ligand screening.
Caption: A generalized workflow for the screening and evaluation of different phosphine ligands in the Buchwald-Hartwig amination of bromopyridines.
Detailed Experimental Protocol
The following is a representative experimental protocol for the Buchwald-Hartwig amination of a bromopyridine, which can be adapted for ligand screening purposes.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, to achieve a 0.1 M concentration of the limiting reagent)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.[9]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[9]
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.[9]
-
Add the bromopyridine and the amine to the reaction mixture.[9]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminopyridine.[9]
Conclusion
The successful Buchwald-Hartwig amination of bromopyridines is highly dependent on the careful selection of the phosphine ligand. As demonstrated by the provided data, the optimal ligand can vary based on the specific substrates being coupled. For researchers and drug development professionals, a systematic screening of a panel of ligands, such as those from the dialkylbiarylphosphine class (e.g., RuPhos, BrettPhos), is a highly recommended strategy to identify the most efficient catalytic system for their specific application. The use of pre-catalysts can also offer advantages in terms of activity and ease of handling. By following a standardized experimental protocol and workflow, the process of ligand evaluation can be streamlined, leading to the efficient and high-yielding synthesis of desired aminopyridine products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. gessnergroup.com [gessnergroup.com]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile, Viton). Inspect gloves prior to use. |
| Body Protection | Wear a lab coat. For larger quantities or potential for splashing, consider a chemical-resistant apron. |
| Respiratory Protection | Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4] |
In Case of a Spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[4]
-
Clean-up: Carefully collect the absorbent material and spilled compound using non-sparking tools and place it in a designated, sealed hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves segregation, proper containment, and coordination with your institution's EHS office.
1. Waste Segregation:
-
Categorize as Halogenated Organic Waste: Due to the presence of bromine, this compound must be disposed of as halogenated organic waste.[1]
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[2] It is also crucial to avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[4][6]
2. Waste Accumulation and Labeling:
-
Solid Waste:
-
Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, chemically compatible, and sealable hazardous waste container.[7]
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[3]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, collect it in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be labeled with "Hazardous Waste" and the names and approximate concentrations of all chemical constituents.[3]
-
-
Storage:
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office, ensuring all information is accurate and complete.[2]
4. Final Disposal Method:
-
The ultimate disposal of this compound will be handled by a licensed chemical waste management facility.
-
The most common and appropriate disposal method for this type of compound is controlled incineration at a high temperature in a facility equipped with flue gas scrubbing capabilities to neutralize hazardous combustion byproducts.[5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.
References
Personal protective equipment for handling 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine. Given the absence of specific hazard data for this compound, the following guidelines are based on best practices for handling structurally similar brominated and tosylated heterocyclic compounds.[1] Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[1] | Protects against chemical splashes and airborne particles.[1] |
| Face Shield | To be worn over safety goggles[2] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact.[1] For prolonged contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex® or 100% cotton)[1][2] | Protects skin and personal clothing from contamination. Must be fully buttoned.[1] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[1] | |
| Closed-Toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use with appropriate cartridges for organic vapors and particulates if dust or aerosols are generated.[1] | Required when handling the compound outside of a certified chemical fume hood or if ventilation is inadequate.[1] |
Operational Plan: Safe Handling Protocol
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1]
Experimental Workflow
Caption: Workflow for safely handling this compound.
Step-by-Step Methodology:
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly.[1] Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[1]
-
Weighing and Transfer : Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust.[1][4] Use a spatula for transfers.
-
Solution Preparation : Slowly add the compound to the solvent in the reaction vessel. Ensure the container is capped when not in use.[1]
-
First Aid :
-
Skin Contact : Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Waste Segregation and Disposal Protocol
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[1] | Dispose of through a licensed chemical waste disposal service. |
| Liquid Waste | Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[1] | The recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[5] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[1] | Dispose of through a licensed chemical waste disposal service. |
| Empty Containers | Triple rinse with a suitable solvent. Puncture the container to prevent reuse. | The rinsate should be collected as liquid hazardous waste. The container can then be disposed of in a sanitary landfill or recycled, depending on local regulations.[4] |
Logical Relationship for Disposal
Caption: Waste segregation and disposal pathway for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
